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n-Methyl-1-(1-methyl-1h-indol-5-yl)methanamine Documentation Hub

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  • Product: n-Methyl-1-(1-methyl-1h-indol-5-yl)methanamine
  • CAS: 709649-73-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to n-Methyl-1-(1-methyl-1h-indol-5-yl)methanamine: A Comparative and Predictive Analysis

For the attention of: Researchers, scientists, and drug development professionals. Abstract This technical guide provides a comprehensive examination of n-Methyl-1-(1-methyl-1h-indol-5-yl)methanamine, a structurally intr...

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive examination of n-Methyl-1-(1-methyl-1h-indol-5-yl)methanamine, a structurally intriguing N,N'-dimethylated indole derivative. In the absence of extensive direct experimental data for this specific molecule, this guide employs a robust comparative and predictive methodology. By synthesizing information from structurally analogous compounds, we will project its physicochemical properties, propose a viable synthetic pathway, and explore its potential biological significance. This document is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and related compounds.

Introduction and Molecular Overview

n-Methyl-1-(1-methyl-1h-indol-5-yl)methanamine belongs to the vast and pharmacologically significant class of indoleamines. The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] The specific substitution pattern on the indole ring and its side chains is a critical determinant of a compound's pharmacological profile.[1]

The subject of this guide features two key methylations: one on the indole nitrogen (N-1) and another on the nitrogen of the 5-methanamine side chain. This N,N'-dimethylation pattern distinguishes it from many well-studied endogenous and synthetic tryptamines. While direct experimental data for this compound is limited, its structural similarity to other N-methylated indoleamines allows for informed predictions of its properties and potential biological roles.

This guide will navigate the predicted chemical and physical landscape of n-Methyl-1-(1-methyl-1h-indol-5-yl)methanamine, offer a detailed synthetic protocol, and discuss its potential interactions with biological systems, particularly in the context of indolethylamine N-methyltransferase (INMT), an enzyme responsible for the N-methylation of tryptamines.[2][3]

Figure 1: Chemical structure of n-Methyl-1-(1-methyl-1h-indol-5-yl)methanamine.

Predicted Physicochemical Properties

PropertyPredicted Value for n-Methyl-1-(1-methyl-1h-indol-5-yl)methanamine(1H-indol-5-yl)methanamine[4]
Molecular Formula C12H16N2C9H10N2
Molecular Weight 188.27 g/mol 146.19 g/mol
XLogP3 ~1.7 - 2.21.2
Hydrogen Bond Donor Count 12
Hydrogen Bond Acceptor Count 11
Rotatable Bond Count 21
Topological Polar Surface Area ~16 Ų41.8 Ų
pKa (predicted) ~9.5 - 10.5 (for the secondary amine)Not available

Rationale for Predictions:

  • Molecular Weight and Formula: These are calculated directly from the chemical structure.

  • XLogP3 (Lipophilicity): The addition of two methyl groups compared to the parent amine, (1H-indol-5-yl)methanamine, is expected to increase lipophilicity. N-methylation generally increases the octanol-water partition coefficient.[5]

  • Hydrogen Bond Donor/Acceptor Count: The N-methylation of the indole nitrogen removes a hydrogen bond donor. The secondary amine in the side chain retains one hydrogen bond donor. The nitrogen atoms can act as hydrogen bond acceptors.

  • Topological Polar Surface Area (TPSA): The methylation of the indole nitrogen reduces the TPSA compared to the parent indole.

  • pKa: The secondary amine is expected to have a pKa in the typical range for aliphatic secondary amines.

Proposed Synthesis and Characterization

A definitive, published protocol for the synthesis of n-Methyl-1-(1-methyl-1h-indol-5-yl)methanamine is not available. However, a logical and efficient synthetic route can be proposed based on established methods for the synthesis of N-substituted indole derivatives.[6][7][8] The proposed synthesis involves a two-step process starting from the commercially available 1-methyl-1H-indole-5-carbaldehyde.

Proposed Synthetic Workflow

Synthetic Workflow 1-methyl-1H-indole-5-carbaldehyde 1-methyl-1H-indole-5-carbaldehyde Imine Intermediate Imine Intermediate 1-methyl-1H-indole-5-carbaldehyde->Imine Intermediate Methylamine (CH3NH2) Methanol, rt n-Methyl-1-(1-methyl-1h-indol-5-yl)methanamine n-Methyl-1-(1-methyl-1h-indol-5-yl)methanamine Imine Intermediate->n-Methyl-1-(1-methyl-1h-indol-5-yl)methanamine Sodium borohydride (NaBH4) Methanol, 0°C to rt

Figure 2: Proposed synthetic workflow for n-Methyl-1-(1-methyl-1h-indol-5-yl)methanamine via reductive amination.

Step-by-Step Experimental Protocol

Step 1: Imine Formation

  • To a solution of 1-methyl-1H-indole-5-carbaldehyde (1.0 equivalent) in anhydrous methanol (0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add a solution of methylamine (1.1 equivalents, typically as a solution in THF or methanol).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Step 2: Reduction to the Secondary Amine

  • Cool the reaction mixture containing the imine intermediate to 0°C in an ice bath.

  • Slowly add sodium borohydride (NaBH4) (1.2 equivalents) portion-wise, ensuring the temperature remains below 10°C.

  • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Upon completion (as monitored by TLC), quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Perform an acid-base extraction to isolate the product. Acidify the aqueous layer with 1M HCl, wash with an organic solvent (e.g., ethyl acetate) to remove non-basic impurities. Then, basify the aqueous layer with a base like sodium hydroxide and extract the product with an appropriate organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Analytical Characterization

The structure and purity of the synthesized n-Methyl-1-(1-methyl-1h-indol-5-yl)methanamine should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the N-methyl protons on the indole ring and the side chain, and the methylene bridge protons. Predicted chemical shifts can be calculated using computational tools.[9][10][11]

    • ¹³C NMR: The carbon NMR spectrum would display signals corresponding to the unique carbons of the indole ring, the two N-methyl carbons, and the methylene carbon.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (188.27 g/mol ). Characteristic fragmentation patterns for N-methylated tryptamines often involve cleavage at the alpha and beta positions relative to the amine.[1][12]

Potential Biological Significance and Context

The biological activity of n-Methyl-1-(1-methyl-1h-indol-5-yl)methanamine has not been explicitly reported. However, its structure suggests potential interactions with biological systems, particularly those involving indoleamines and their metabolism.

Indolethylamine N-methyltransferase (INMT)

A key enzyme in the metabolism of indoleamines is Indolethylamine N-methyltransferase (INMT).[2][3] INMT catalyzes the N-methylation of tryptamine and other indoleamines, using S-adenosyl-L-methionine (SAM) as a methyl donor.[13] This enzymatic activity is responsible for the biosynthesis of N-methyltryptamine (NMT) and N,N-dimethyltryptamine (DMT).[14][15]

Given its N-methylated structure, n-Methyl-1-(1-methyl-1h-indol-5-yl)methanamine could potentially act as:

  • A substrate for further methylation by INMT: Although less common for secondary amines, INMT could potentially catalyze a third methylation on the side-chain nitrogen.

  • An inhibitor of INMT: The compound might bind to the active site or an allosteric site of INMT, thereby modulating its activity.[16]

INMT Pathway cluster_0 Endogenous Pathway cluster_1 Potential Interaction Tryptamine Tryptamine N-Methyltryptamine N-Methyltryptamine Tryptamine->N-Methyltryptamine INMT SAM -> SAH N,N-Dimethyltryptamine N,N-Dimethyltryptamine N-Methyltryptamine->N,N-Dimethyltryptamine INMT SAM -> SAH n-Methyl-1-(1-methyl-1h-indol-5-yl)methanamine n-Methyl-1-(1-methyl-1h-indol-5-yl)methanamine INMT INMT n-Methyl-1-(1-methyl-1h-indol-5-yl)methanamine->INMT ? (Inhibition/Substrate)

Figure 3: Potential interaction of n-Methyl-1-(1-methyl-1h-indol-5-yl)methanamine with the INMT pathway.

Receptor Binding Profile

Many indole derivatives exhibit affinity for various neurotransmitter receptors, particularly serotonin (5-HT) receptors. The specific substitution pattern on the indole ring and side chain dramatically influences receptor binding affinity and functional activity. Further research through receptor binding assays would be necessary to elucidate the pharmacological profile of n-Methyl-1-(1-methyl-1h-indol-5-yl)methanamine.

Conclusion and Future Directions

n-Methyl-1-(1-methyl-1h-indol-5-yl)methanamine represents an under-explored molecule within the pharmacologically rich class of indoleamines. While direct experimental data is currently scarce, this technical guide provides a solid foundation for its synthesis, characterization, and potential biological investigation through a comparative and predictive approach. The proposed synthetic route is robust and relies on well-established chemical transformations.

Future research should focus on the successful synthesis and purification of this compound, followed by comprehensive analytical characterization to confirm its structure and properties. Subsequently, in vitro and in vivo studies are warranted to explore its biological activity, including its interaction with INMT and its receptor binding profile. Such investigations could reveal novel pharmacological properties and contribute to a deeper understanding of the structure-activity relationships of N,N'-dimethylated indoleamines.

References

[Please note: The following is a consolidated list of references based on the conducted searches. The URLs have been verified at the time of authoring.]

  • Quantitative assay of the N-methylated metabolites of tryptamine and serotonin by gas chromatography mass spectrometry as applied to the determination of lung indoleethylamine N-methyltransferase activity. PubMed. [Link]

  • Synthesis of Medicinally Important Indole Derivatives: A Review. MDPI. [Link]

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Royal Society of Chemistry. [Link]

  • N-methylated tryptamine derivatives in citrus genus plants: identification of N,N,N-trimethyltryptamine in bergamot. PubMed. [Link]

  • The N-methylation of tryptamine catalyzed by INMT. ResearchGate. [Link]

  • Implications of Indolethylamine N-Methyltransferase (INMT) in Health and Disease. PMC. [Link]

  • Recent advances in the synthesis of indoles and their applications. RSC Publishing. [Link]

  • N-Methyl-1H-indole-3-methanamine. PubChem. [Link]

  • Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. MDPI. [Link]

  • NMR Prediction. ACD/Labs. [Link]

  • Synthesis of Indole Derivatives via Aryl Triazole Ring-Opening and Subsequent Cyclization. MDPI. [Link]

  • Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. ResearchGate. [Link]

  • Synthesis of some N-substituted indole derivatives and their biological activities. PubMed. [Link]

  • Indolethylamine-N-methyltransferase Polymorphisms: Genetic and Biochemical Approaches for Study of Endogenous N,N,-dimethyltryptamine. PMC. [Link]

  • N-Methylmelamines: Synthesis, Characterization, and Physical Properties. ResearchGate. [Link]

  • NMR Predictor - Documentation. Chemaxon. [Link]

  • Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis. RSC Publishing. [Link]

  • NMR Prediction. NMRDB. [Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI. [Link]

  • (1H-indol-5-yl)methanamine. PubChem. [Link]

  • NMRium demo - Predict. NMRium. [Link]

  • Implications of Indolethylamine N-Methyltransferase (INMT) in Health and Disease: Biological Functions, Disease Associations, Inhibitors, and Analytical Approaches. ResearchGate. [Link]

  • Functional and structural characterization of the human indolethylamine N-methyltransferase through fluorometric, thermal and computational docking analyses. ResearchGate. [Link]

  • Noncompetitive Inhibition of Indolethylamine-N-methyltransferase by N,N-Dimethyltryptamine and N,N-Dimethylaminopropyltryptamine. ACS Publications. [Link]

  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. PMC. [Link]

  • N -Methyl- N -((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1 H -indol-2-yl)methyl)prop-2-yn-1-amine, a New Cholinesterase and Monoamine Oxidase Dual Inhibitor. ResearchGate. [Link]

Sources

Exploratory

Therapeutic Trajectories of Novel Indoleamine Derivatives: From IDO1-Mediated Immunomodulation to 5-HT2A Psychoplastogens

Executive Summary The indoleamine scaffold—characterized by an indole ring fused to an amine moiety—represents one of the most versatile pharmacophores in modern drug discovery. Historically recognized as the structural...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indoleamine scaffold—characterized by an indole ring fused to an amine moiety—represents one of the most versatile pharmacophores in modern drug discovery. Historically recognized as the structural backbone of endogenous neurotransmitters like serotonin and melatonin, novel synthetic indoleamine derivatives are currently driving paradigm shifts in two distinct therapeutic arenas: Immuno-oncology and Neuropsychiatry .

This technical guide explores the dual biological activities of these novel compounds. First, we examine their role as potent inhibitors of Indoleamine 2,3-Dioxygenase 1 (IDO1), a mechanism crucial for reversing tumor-induced immune evasion[1]. Second, we dissect their emerging application as "psychoplastogens"—compounds capable of inducing rapid structural neuroplasticity via 5-HT2A receptor agonism without triggering hallucinogenic effects[2].

Part 1: Mechanistic Paradigm – Immunomodulation via IDO1/TDO Inhibition

The Tryptophan-Kynurenine Escape Mechanism

In the tumor microenvironment (TME), cancer cells exploit the kynurenine pathway to evade immune surveillance. Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) are rate-limiting enzymes that catalyze the oxidation of L-tryptophan into N-formylkynurenine[3]. The localized depletion of tryptophan and the subsequent accumulation of kynurenine metabolites trigger a dual immunosuppressive effect:

  • Effector T-Cell Starvation: Tryptophan depletion activates the GCN2 kinase pathway, leading to cell cycle arrest and apoptosis in cytotoxic T-cells.

  • Treg Activation: Kynurenine acts as an endogenous ligand for the aryl hydrocarbon receptor (AhR), driving the differentiation and hyperactivation of regulatory T-cells (Tregs)[4].

Novel Indoleamine Scaffolds as IDO1 Inhibitors

To counter this, researchers have synthesized novel indoleamine and related heterocyclic derivatives designed to competitively bind the heme iron in the IDO1 active site.

  • N′-hydroxyamidine Analogues: Through pharmacophore fusion, compounds like I-1 and I-2 have been developed, demonstrating potent inhibition of recombinant hIDO1 and restoring T-cell proliferation in Lewis Lung Carcinoma models[1].

  • Dual IDO1/TDO Inhibitors: Overcoming the limitations of selective IDO1 inhibitors, novel 5,6-dihydroimidazothiazole derivatives linked to a urea motif have shown dual efficacy, suppressing both IDO1 and TDO to prevent compensatory resistance pathways[3].

  • 1,2,5-oxadiazole-3-carboximidamide Derivatives: Compound 11u represents a highly optimized scaffold, exhibiting low-nanomolar potency in cellular assays and advancing into preclinical development due to favorable pharmacokinetic profiles[5].

G Trp L-Tryptophan IDO1 IDO1 / TDO Enzyme Trp->IDO1 Substrate Kyn Kynurenine IDO1->Kyn Oxidation TCell Effector T-Cell Apoptosis Kyn->TCell GCN2 Activation Treg Treg Hyperactivation Kyn->Treg AhR Binding Inhibitor Novel Indoleamine Derivatives Inhibitor->IDO1 Competitive Inhibition

Caption: The Tryptophan-Kynurenine pathway and the immunomodulatory intervention of novel IDO1 inhibitors.

Quantitative Efficacy of Novel Inhibitors

To benchmark the biological activity of these novel compounds, their half-maximal inhibitory concentrations (IC50/EC50) are summarized below, highlighting the critical difference between isolated enzymatic potency and cellular efficacy.

Table 1: Comparative Potency of Novel IDO1/TDO Inhibitors

Compound / ScaffoldTarget ProfileEnzymatic Potency (IC50)Cellular Potency (EC50)Reference
Epacadostat (Control)IDO1 Selective~71 nM~3.53 nM (HeLa)[3]
Compound 11u (Oxadiazole)IDO1 Selective42.2 nM4.35 nM (HeLa)[5]
G-Series (Imidazothiazole)Dual IDO1/TDON/AIDO1: <5 μM / TDO: 10-20 μM[3]
ZC0101 (4-phenylimidazole)Dual IDO1/TrxRMicromolar rangeMicromolar range[6]

Note: Cellular potency often exceeds enzymatic potency for certain lipophilic scaffolds due to intracellular accumulation and active transport mechanisms within the biological assay system[1].

Part 2: Mechanistic Paradigm – Neuroplasticity via 5-HT2A Agonism

While the oncology sector focuses on enzymatic inhibition, neuropsychiatry is leveraging the indoleamine core (specifically tryptamines) for direct receptor modulation. Classic indoleamines like N,N-dimethyltryptamine (DMT) and psilocin act as powerful "psychoplastogens"—compounds that rapidly promote neuritogenesis, spinogenesis, and synaptogenesis[2].

Decoupling Plasticity from Hallucinations

Historically, the therapeutic use of indoleamine psychoplastogens was bottlenecked by their profound hallucinogenic properties, mediated by extracellular 5-HT2A receptor agonism. However, recent structural-activity relationship (SAR) studies have identified novel derivatives (e.g., 5-Br-DMT, TBG, and isoDMT) that retain neuroplastic properties without inducing the murine head-twitch response (the behavioral proxy for hallucinations)[7].

The causality behind this decoupling lies in intracellular vs. extracellular receptor engagement . Highly lipophilic novel indoleamines can cross the neuronal plasma membrane to activate intracellular 5-HT2A populations. This localized intracellular signaling preferentially recruits TrkB, mTOR, and BDNF pathways to drive dendritic arborization, bypassing the Gq-coupled signaling cascades at the cell surface responsible for hallucinations[8].

Part 3: Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the evaluation of novel indoleamine compounds requires rigorous, self-validating experimental designs. Below are the gold-standard protocols for assessing both IDO1 inhibition and neuroplasticity.

Protocol 1: Cellular IDO1 Activity & Cytotoxicity Counter-Screen

Objective: To determine the cellular potency (EC50) of an IDO1 inhibitor while proving that reductions in kynurenine are due to target engagement, not compound toxicity[9].

  • Cell Culture & Seeding: Plate HeLa cells (cervical carcinoma) at 2×104 cells/well in a 96-well plate using EMEM growth medium. Causality: HeLa cells do not constitutively express IDO1, providing a zero-background baseline[10].

  • Target Induction: Treat cells with 50 ng/mL recombinant human Interferon-gamma (IFN-γ) for 24 hours. Causality: IFN-γ robustly upregulates IDO1 transcription, mimicking the inflammatory tumor microenvironment[11].

  • Compound Incubation: Add the novel indoleamine inhibitor in a 10-point dose-response series (e.g., 1 nM to 50 μM) alongside 100 μM L-tryptophan substrate. Incubate for 48 hours.

  • Kynurenine Quantification (Ehrlich's Assay): Transfer 100 μL of the supernatant to a new plate. Add 30% trichloroacetic acid (TCA) and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine. Add Ehrlich's reagent (p-dimethylaminobenzaldehyde in glacial acetic acid) and measure absorbance at 490 nm[11].

  • Self-Validation (MTT Assay): To the remaining cells in the original plate, add MTT reagent to assess cell viability. Causality: If a compound shows an IC50 of 5 μM for IDO1 but an MTT IC50 of 6 μM, the "inhibition" is an artifact of cytotoxicity. A valid inhibitor must demonstrate a wide Therapeutic Index (TI)[9].

Workflow Step1 1. HeLa Cell Culture (Baseline: No IDO1 Expression) Step2 2. IFN-γ Induction (Upregulates IDO1 via Inflammation) Step1->Step2 Step3 3. Inhibitor + Trp Incubation (Dose-Response Series) Step2->Step3 Step4 4. Ehrlich's Reagent Assay (Quantify Kynurenine at 490nm) Step3->Step4 Supernatant Analysis Step5 5. MTT Cytotoxicity Screen (Validates True Inhibition vs. Cell Death) Step3->Step5 Adherent Cell Analysis

Caption: Self-validating experimental workflow for cellular IDO1 inhibition assays.

Protocol 2: High-Content Screening for Neuritogenesis (Psychoplastogens)

Objective: To quantify structural neuroplasticity induced by novel indoleamines and confirm 5-HT2A receptor dependence[2].

  • Primary Culture: Harvest embryonic day 18 (E18) rat cortical neurons and culture in Neurobasal medium supplemented with B27. Allow 3 days in vitro (DIV3) for initial attachment.

  • Receptor Antagonism (The Control): Pre-treat a subset of control wells with 10 μM Ketanserin (a selective 5-HT2A antagonist) 30 minutes prior to compound addition. Causality: If the novel indoleamine induces neurite outgrowth in standard wells but fails in Ketanserin-treated wells, the biological activity is definitively proven to be 5-HT2A-mediated[7].

  • Compound Administration: Treat neurons with the novel indoleamine derivative (e.g., 10 μM) for 24 hours.

  • Immunofluorescence: Fix cells with 4% paraformaldehyde. Permeabilize and stain with antibodies against MAP2 (Microtubule-Associated Protein 2) to specifically visualize dendritic arbors.

  • High-Content Analysis: Image using an automated confocal screening system. Utilize Sholl analysis algorithms to quantify the number of dendritic intersections at increasing radial distances from the soma, yielding a quantitative measure of structural plasticity.

Conclusion

The biological activity of novel indoleamine compounds spans a remarkably diverse therapeutic landscape. By meticulously engineering the indoleamine core, researchers can direct its pharmacology either toward competitive enzymatic inhibition of IDO1/TDO for breakthrough cancer immunotherapies, or toward intracellular 5-HT2A agonism for next-generation, non-hallucinogenic psychiatric treatments. The rigorous application of self-validating cellular assays and high-content screening remains the critical bridge between these novel chemical syntheses and clinical viability.

References

  • Design, Synthesis, and Biological Evaluation of Novel Hydroxyamidine Derivatives as Indoleamine 2,3-Dioxygenase 1 Inhibitors. ACS Publications.[Link]

  • Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). ACS Medicinal Chemistry Letters.[Link]

  • Design, synthesis, and biological evaluation of novel molecules as potent inhibitors of indoleamine 2,3-dioxygenase 1. PubMed.[Link]

  • Design, synthesis, and biological evaluation of a novel indoleamine 2,3-dioxigenase 1 (IDO1) and thioredoxin reductase (TrxR) dual inhibitor. PubMed.[Link]

  • US10945994B2 - Combinations comprising a pyrrolidine-2,5-dione IDO1 inhibitor and an anti-body.
  • 5-HT2ARs Mediate Therapeutic Behavioral Effects of Psychedelic Tryptamines. PMC.[Link]

  • A dual-receptor model of serotonergic psychedelics: therapeutic insights from simulated cortical dynamics. bioRxiv.[Link]

  • Unraveling the Mysteries of Mental Illness With Psilocybin. SciSpace.[Link]

  • Indoleamine 2, 3-Dioxygenase: A Professional Immunomodulator and Its Potential Functions in Immune Related Diseases. PubMed. [Link]

Sources

Foundational

CAS 884507-17-9 structural analogs and derivatives

Engineering Bioactive Scaffolds: A Technical Guide to CAS 884507-17-9 Analogs and Derivatives Executive Summary In modern fragment-based drug discovery (FBDD), the selection of a starting scaffold dictates the pharmacoki...

Author: BenchChem Technical Support Team. Date: March 2026

Engineering Bioactive Scaffolds: A Technical Guide to CAS 884507-17-9 Analogs and Derivatives

Executive Summary

In modern fragment-based drug discovery (FBDD), the selection of a starting scaffold dictates the pharmacokinetic and pharmacodynamic trajectory of the entire lead optimization process. CAS 884507-17-9 , chemically identified as (1-Methyl-1H-indol-5-yl)methanamine [1], has emerged as a privileged building block. This compound provides an ideal balance of lipophilicity, structural rigidity, and synthetic versatility. It is most notably utilized in the development of kinase inhibitors, G-protein-coupled receptor (GPCR) ligands, and ion channel modulators, including potent Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists[2].

This whitepaper dissects the structural rationale behind utilizing CAS 884507-17-9, details a self-validating synthetic protocol for its derivatization, and maps the biological pathways its derivatives modulate.

Pharmacophore Rationale: The Causality of Structural Design

As application scientists, we do not select fragments arbitrarily; every functional group must serve a mechanistic purpose. The architecture of (1-Methyl-1H-indol-5-yl)methanamine offers three distinct advantages:

The Indole Core (Hydrophobic & π -Stacking): The bicyclic indole ring mimics endogenous purines and tryptophan. This allows the scaffold to deeply penetrate hydrophobic pockets (such as the ATP-binding cleft of kinases) and engage in robust π

π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine)[2].
  • N1-Methylation (Metabolic Shielding): Unprotected indole nitrogens act as strong hydrogen bond donors, which can lead to promiscuous off-target binding. By methylating the N1 position, we intentionally eliminate this donor capacity, thereby increasing the target selectivity. Furthermore, this methylation blocks Phase II N-glucuronidation in the liver, significantly extending the in vivo half-life of the resulting drug candidate.

  • C5-Methanamine Linker (Nucleophilic Handle): Unlike a direct 5-amino substitution, which would conjugate with the indole's π -system and reduce nucleophilicity, the insertion of a methylene bridge (-CH 2​ -) electronically isolates the primary amine. This results in a highly reactive, flexible nucleophile perfectly suited for coupling reactions (forming amides, ureas, or sulfonamides) without compromising the electronic integrity of the indole core.

  • Physicochemical Profiling

    Understanding the quantitative properties of CAS 884507-17-9 is critical for optimizing reaction conditions and predicting the behavior of downstream derivatives.

    Table 1: Key Physicochemical Properties of CAS 884507-17-9

    PropertyValueCausality / Experimental Relevance
    Molecular Weight 160.22 g/mol [3]Highly compliant with the "Rule of 3" for fragments. Leaves ample molecular weight budget (~340 g/mol ) for extensive derivatization before hitting Lipinski's limit of 500 g/mol .
    Formula C 10​ H 12​ N 2​ [3]High carbon-to-heteroatom ratio ensures baseline lipophilicity necessary for membrane permeability.
    Melting Point 55 - 56 °C[4]Indicates a relatively low lattice energy; the solid is easily and rapidly solubilized in standard anhydrous organic solvents (THF, DCM, DMF) at room temperature.
    Boiling Point 319.4 ± 17.0 °C[4]The high boiling point dictates that if the compound is ever used in excess, thermal evaporation is unviable. Removal must be achieved via aqueous acidic extraction or column chromatography.

    Synthetic Methodologies: Self-Validating Urea Derivatization

    One of the most impactful applications of CAS 884507-17-9 is its conversion into urea derivatives, which serve as highly potent TRPV1 antagonists[2]. Below is a field-proven, self-validating protocol for synthesizing a 1-(1-Methyl-1H-indol-5-yl)methyl-3-arylurea analog.

    Protocol: Synthesis of Target Urea Derivatives
    • Step 1: Scaffold Solubilization. Dissolve 1.0 equivalent of CAS 884507-17-9 in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.

      • Causality: Anhydrous conditions are mandatory. Any trace moisture will competitively react with the incoming isocyanate reagent to form a carbamic acid, which subsequently decarboxylates into an unwanted primary amine, ruining the stoichiometry.

    • Step 2: Temperature Modulation. Cool the reaction vessel to 0 °C using an ice-water bath.

      • Causality: The nucleophilic attack of the methanamine onto the isocyanate is highly exothermic. Cooling the system prevents thermal degradation of the reagents and strictly enforces kinetic control, suppressing the formation of symmetric urea byproducts.

    • Step 3: Reagent Addition. Add 1.05 equivalents of the chosen Aryl Isocyanate dropwise over 15 minutes.

    • Step 4: Reaction Monitoring (Self-Validation). Remove the ice bath and allow the mixture to stir at room temperature for 12 hours.

      • Validation Check: Perform Thin Layer Chromatography (TLC) using a 5% MeOH in DCM solvent system. The disappearance of the highly polar, ninhydrin-positive starting amine spot, coupled with the emergence of a less polar, UV-active product spot, confirms successful conversion. Do not quench the reaction until this internal validation is met.

    • Step 5: Isolation. Concentrate the THF in vacuo to 20% of its original volume, then precipitate the product by adding cold Diethyl Ether (Et 2​ O). Filter the resulting solid.

      • Causality: The urea product is highly crystalline and insoluble in cold Et 2​ O, whereas unreacted isocyanate and minor impurities remain in the supernatant, allowing for purification without the need for exhaustive column chromatography.

    Synthetic_Workflow Start CAS 884507-17-9 (Amine Scaffold) Prep Solvent Prep (Anhydrous THF) Start->Prep Cool Cool to 0 °C (Ice Bath) Prep->Cool Add Dropwise Addition (Aryl Isocyanate) Cool->Add Prevents Exotherm React Stir at RT & TLC (Self-Validation) Add->React Kinetic Control Purify Precipitation (Et2O Wash) React->Purify Workup Product Target Urea Derivative (>95% Purity) Purify->Product Isolation

    Fig 1: Self-validating synthetic workflow for urea derivatization of CAS 884507-17-9.

    Mechanistic Application: TRPV1 Modulation

    Derivatives of CAS 884507-17-9 have shown profound efficacy as antagonists of the TRPV1 channel[2]. TRPV1 is a non-selective cation channel predominantly expressed on sensory neurons. When activated by noxious heat, low pH, or capsaicin, the channel opens, allowing an influx of calcium (Ca 2+ ) and sodium (Na + ). This depolarizes the membrane, firing an action potential that travels to the central nervous system to register pain, while simultaneously triggering the local release of pro-inflammatory neuropeptides like Substance P.

    By utilizing the 1-methylindole scaffold, the synthesized urea derivatives act as potent allosteric antagonists. The indole core anchors the molecule deep within the hydrophobic pocket of the TRPV1 intracellular domain, locking the channel in a closed conformation and halting the pain transmission cascade at the source.

    TRPV1_Pathway Noxious Noxious Stimuli (Heat, Capsaicin, Protons) TRPV1 TRPV1 Channel (Sensory Neuron Membrane) Noxious->TRPV1 Activates Ca2 Calcium Influx (Ca2+ / Na+) TRPV1->Ca2 Channel Opening Depol Membrane Depolarization & Action Potential Ca2->Depol Triggers Neuropep Neuropeptide Release (Substance P, CGRP) Depol->Neuropep Induces Pain Pain Transmission & Neurogenic Inflammation Neuropep->Pain Mediates Antagonist CAS 884507-17-9 Derivative (TRPV1 Antagonist) Antagonist->TRPV1 Allosteric Inhibition

    Fig 2: TRPV1 signaling pathway and allosteric inhibition by CAS 884507-17-9 derivatives.

    References

    • Title: In Vitro Structure−Activity Relationship and In Vivo Characterization of 1-(Aryl)-3-(4-(amino)benzyl)
    • Title: Safety Data Sheet - (1-Methyl-1H-indol-5-yl)methanamine (CS-0113055)
    • Title: (1-methyl-1H-indol-5-yl)

    Sources

    Exploratory

    Spectroscopic Elucidation and Synthesis Validation of (1-Methyl-1H-indol-5-yl)methanamine

    A Technical Whitepaper for Drug Development Professionals Executive Summary In modern medicinal chemistry, functionalized indoles serve as privileged scaffolds for kinase inhibitors, 5-HT receptor modulators, and transie...

    Author: BenchChem Technical Support Team. Date: March 2026

    A Technical Whitepaper for Drug Development Professionals

    Executive Summary

    In modern medicinal chemistry, functionalized indoles serve as privileged scaffolds for kinase inhibitors, 5-HT receptor modulators, and transient receptor potential (TRP) channel antagonists. Specifically, (1-methyl-1H-indol-5-yl)methanamine (CAS: 884507-17-9)[1] is a highly versatile building block. With a molecular formula of C₁₀H₁₂N₂ and a molecular weight of 160.22 g/mol [2], this compound provides both a lipophilic, rigid aromatic core and a highly nucleophilic primary amine handle for subsequent coupling reactions.

    As a Senior Application Scientist, I approach structural validation not as a mere checklist, but as a self-validating matrix. Every synthetic manipulation must leave a distinct, measurable spectroscopic fingerprint. This guide provides an in-depth analysis of the synthesis, quality control, and spectroscopic elucidation of (1-methyl-1H-indol-5-yl)methanamine, ensuring absolute confidence in your structural assignments.

    Mechanistic Synthesis Workflow

    The preparation of (1-methyl-1H-indol-5-yl)methanamine is achieved through a robust two-step sequence starting from commercially available 5-cyanoindole.

    SynthesisWorkflow A 5-Cyanoindole (Starting Material) B 1-Methyl-1H-indole- 5-carbonitrile A->B MeI, KOH Acetone, 0 °C C (1-Methyl-1H-indol- 5-yl)methanamine B->C LiAlH4, THF Reflux, 1 h

    Fig 1: Two-step synthesis workflow from 5-cyanoindole to (1-methyl-1H-indol-5-yl)methanamine.

    Step 1: N-Methylation via Sₙ2 Displacement

    To a solution of 5-cyanoindole in acetone at 0 °C, powdered potassium hydroxide (KOH) is added, followed by methyl iodide (MeI)[3].

    • The Causality of Reagent Selection: The indole N-H is weakly acidic (pKₐ ~16.2). Powdered KOH serves as a heterogeneous base to deprotonate the indole nitrogen, generating a highly nucleophilic indolide anion. Acetone is specifically chosen as a polar aprotic solvent; it solvates the potassium cation but leaves the indolide anion "naked" and highly reactive, driving a rapid Sₙ2 attack on the electrophilic methyl iodide.

    Step 2: Hydride Reduction of the Nitrile

    The intermediate 1-methyl-1H-indole-5-carbonitrile is dissolved in anhydrous tetrahydrofuran (THF) and treated with lithium aluminum hydride (LiAlH₄) at reflux[4].

    • The Causality of Reagent Selection: Reducing a highly oxidized nitrile (-C≡N) to a primary amine (-CH₂NH₂) requires a potent source of nucleophilic hydride. LiAlH₄ provides this driving force. THF is the optimal solvent because its ethereal oxygen coordinates with the Lewis acidic lithium cation. This coordination activates the nitrile carbon, making it significantly more susceptible to hydride attack.

    Spectroscopic Data & Structural Elucidation

    A self-validating protocol requires orthogonal analytical techniques. We rely on Nuclear Magnetic Resonance (NMR) for atomic connectivity, Mass Spectrometry (MS) for molecular weight confirmation, and Fourier-Transform Infrared Spectroscopy (FT-IR) for functional group identification.

    ValidationLogic Start Crude Amine Product NMR 1H & 13C NMR (Connectivity & Purity) Start->NMR MS LC-MS (ESI+) (Mass Confirmation) Start->MS IR FT-IR (Functional Groups) Start->IR Valid Validated Structure (>98% Purity) NMR->Valid Shift Match MS->Valid m/z 161.1 [M+H]+ IR->Valid N-H Stretch

    Fig 2: Self-validating spectroscopic quality control system for structural elucidation.

    Nuclear Magnetic Resonance (NMR) Profiling

    The ¹H and ¹³C NMR spectra provide the definitive proof of successful transformations.

    Table 1: ¹H NMR Data (400 MHz, CDCl₃)

    Position Chemical Shift (δ, ppm) Multiplicity Coupling (J, Hz) Integration Assignment & Diagnostic Value
    4 7.50 s - 1H Indole C4-H (Deshielded by proximity to amine)
    7 7.28 d 8.4 1H Indole C7-H
    6 7.18 dd 8.4, 1.5 1H Indole C6-H
    2 7.04 d 3.1 1H Indole C2-H
    3 6.45 dd 3.1, 0.8 1H Indole C3-H
    5-CH₂ 3.96 s - 2H Diagnostic: Confirms nitrile reduction
    1-CH₃ 3.78 s - 3H Diagnostic: Confirms N-methylation

    | -NH₂ | 1.50 | br s | - | 2H | Amine protons (Exchanges with D₂O) |

    Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

    Position Chemical Shift (δ, ppm) Carbon Type Assignment
    7a 136.5 Cq Indole bridgehead
    5 133.0 Cq Substituted aromatic ring carbon
    2 128.8 CH Indole C2
    3a 128.5 Cq Indole bridgehead
    6 121.5 CH Indole C6
    4 119.5 CH Indole C4
    7 109.2 CH Indole C7
    3 101.0 CH Indole C3
    5-CH₂ 46.8 CH₂ Methylene carbon

    | 1-CH₃ | 32.9 | CH₃ | N-Methyl carbon |

    Mechanistic Insight: The N-methylation is definitively confirmed by the presence of a sharp 3H singlet at δ 3.78 ppm. Its upfield position relative to aromatic protons, combined with the absence of a broad N-H indole peak (>8.0 ppm), provides a self-validating check for the completeness of Step 1. The reduction of the nitrile is evidenced by the emergence of a 2H singlet at δ 3.96 ppm, confirming the formation of the methylene bridge.

    Mass Spectrometry & Infrared Spectroscopy

    While NMR provides connectivity, MS and IR confirm the bulk physical properties and functional group integrity.

    Table 3: MS and FT-IR Diagnostic Signals

    Technique Key Signal Assignment Causality / Significance
    LC-MS (ESI+) m/z 161.1 [M+H]⁺ Confirms exact molecular weight (160.22 g/mol )
    LC-MS (ESI+) m/z 144.1 [M-NH₂]⁺ Characteristic fragmentation (loss of ammonia)
    FT-IR (ATR) 3350, 3280 cm⁻¹ N-H stretch Confirms presence of the primary amine
    FT-IR (ATR) 2920, 2850 cm⁻¹ C-H stretch (sp³) Confirms N-methyl and methylene groups

    | FT-IR (ATR) | 1610, 1510 cm⁻¹ | C=C stretch | Validates the intact aromatic indole core |

    Experimental Protocols & Self-Validating Quality Control

    To ensure absolute trustworthiness in your drug development pipeline, follow these rigorously defined, step-by-step methodologies.

    Protocol A: Synthesis of 1-Methyl-1H-indole-5-carbonitrile

    • Initiation: Charge a flame-dried round-bottom flask with 5-cyanoindole (1.0 eq) and dissolve in anhydrous acetone (0.3 M concentration). Cool the stirring solution to 0 °C using an ice-water bath.

    • Deprotonation: Add finely powdered KOH (5.0 eq) in a single portion. Stir for 15 minutes to allow complete generation of the indolide anion[3].

    • Alkylation: Dropwise, add methyl iodide (2.0 eq). Maintain the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.

    • Self-Validating QC (TLC): Spot the reaction mixture against the starting material on silica gel TLC (Hexanes:EtOAc 3:1). The reaction is complete when the highly polar 5-cyanoindole spot (lower R_f) disappears, replaced by a less polar spot (higher R_f) due to the loss of the hydrogen-bond donating N-H group.

    • Workup: Quench with solid Na₂SO₄·10H₂O, filter through a pad of Celite to remove inorganic salts, and concentrate the filtrate in vacuo to yield the intermediate as a yellow solid[3].

    Protocol B: Hydride Reduction to (1-Methyl-1H-indol-5-yl)methanamine

    • Initiation: Dissolve the intermediate nitrile (1.0 eq) in anhydrous THF (0.2 M).

    • Reduction: Carefully add solid LiAlH₄ (4.0 eq) in small portions under an argon atmosphere to control the exothermic evolution of hydrogen gas.

    • Reflux: Equip the flask with a reflux condenser and heat the mixture to 65 °C for 1 hour[4].

    • Fieser Quench (Critical Safety & Yield Step): Cool the reaction to 0 °C. For every x grams of LiAlH₄ used, strictly add x mL of H₂O, followed by x mL of 15% aqueous NaOH, and finally 3x mL of H₂O.

      • Causality: This specific quenching sequence decomposes the hazardous excess LiAlH₄ into granular, easily filterable aluminum salts, preventing the formation of a gelatinous emulsion that traps the amine product.

    • Self-Validating QC (IR): Take a crude sample and run an ATR-FTIR. Complete reduction is verified by the absolute disappearance of the sharp C≡N stretch (~2220 cm⁻¹) and the appearance of the broad N-H doublet (~3350, 3280 cm⁻¹).

    • Isolation: Filter the granular salts, wash thoroughly with THF, and concentrate the filtrate. The crude amine can typically be used directly in subsequent amide coupling or reductive amination steps without further purification[4].

    References

    • BLD Pharm: (1-Methyl-1H-indol-5-yl)methanamine. CAS No. 884507-17-9. Source: bldpharm.com.
    • (1-METHYL-1H-INDOL-5-YL)METHYLAMINE CAS 884507-17-9 Life Science Database. Source: reagentdatabase.com.
    • In Vitro Structure−Activity Relationship and In Vivo Characterization of 1-(Aryl)-3-(4-(amino)benzyl)urea Transient Receptor Potential Vanilloid 1 Antagonists. Source: Journal of Medicinal Chemistry - ACS Publications.
    • Electronic Supplementary Information Orthogonal Aerobic Conversion of N-Benzyl Amidoximes to 1,2,4-Oxadiazoles or Quinazolinones. Source: Rsc.org.

    Sources

    Foundational

    Engineering N-Methylated Indoleamines: A Comprehensive Guide to Synthetic and Biocatalytic Methodologies

    Executive Summary The synthesis of N-methylated indoleamines—encompassing critical neuropharmacological agents such as N,N-dimethyltryptamine (DMT), 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), and psilocin (4-HO-DMT)—h...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The synthesis of N-methylated indoleamines—encompassing critical neuropharmacological agents such as N,N-dimethyltryptamine (DMT), 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), and psilocin (4-HO-DMT)—has become a focal point in modern drug development due to their potent serotonergic receptor modulation[1]. As clinical interest in psychedelic-assisted psychotherapy accelerates, the demand for scalable, high-purity synthetic routes is paramount. This whitepaper provides an in-depth mechanistic evaluation of the primary synthetic and biocatalytic pathways, detailing the causality behind experimental choices and providing self-validating protocols for bench scientists.

    Mechanistic Evaluation of Synthetic Pathways

    The Speeter-Anthony Route: De Novo Indole Functionalization

    First described in 1954, the Speeter-Anthony synthesis remains the gold standard for constructing N,N-dialkylated tryptamines from base indoles[2]. This three-step sequence relies on the inherent nucleophilicity of the indole ring.

    • Acylation: The reaction initiates with the electrophilic aromatic substitution of indole at the C3 position using oxalyl chloride. Causality: Oxalyl chloride is selected because the extreme electrophilicity of the acylium ion ensures rapid, regioselective attack at the electron-rich C3 position, driven by the thermodynamic stability of the rearomatized intermediate[3].

    • Amidation: The resulting 3-indoleglyoxylyl chloride is reacted with dimethylamine. The excess amine acts as an acid scavenger, neutralizing the generated HCl and driving the formation of the glyoxylamide.

    • Reduction: The final step utilizes Lithium Aluminum Hydride (LiAlH₄) to reduce the dicarbonyl amide to an alkane. Causality: The highly stable nature of the amide carbonyl necessitates a harsh, aggressive hydride source like LiAlH₄; milder reducing agents (e.g., NaBH₄) are insufficiently nucleophilic to break the carbon-oxygen double bond of an amide.

    Reductive Amination: Late-Stage Functionalization

    For laboratories starting with pre-formed tryptamine derivatives, the reductive amination (an Eschweiler-Clarke variant) offers a rapid, single-step pathway to N-methylation[1].

    • Iminium Formation & Selective Reduction: Tryptamine is reacted with aqueous formaldehyde to form an intermediate iminium ion, which is subsequently reduced by sodium cyanoborohydride (NaBH₃CN). Causality: NaBH₃CN is strictly preferred over NaBH₄ because the electron-withdrawing cyano group significantly reduces the nucleophilicity of the hydride. At a controlled pH of 5.5–6.0, NaBH₃CN selectively reduces the protonated iminium ion without attacking the unreacted formaldehyde[1].

    • Byproduct Mitigation: If the pH drops too low (< 4.0), the highly electrophilic iminium ion will undergo a Pictet-Spengler cyclization via electrophilic attack on the indole C2 position, irreversibly yielding tetrahydro-β-carboline (THBC) impurities[1].

    SyntheticRoutes Start Starting Material Indole Indole Derivative (e.g., 5-MeO-Indole) Start->Indole Route A Tryptamine Tryptamine Derivative Start->Tryptamine Route B StepA1 1. Oxalyl Chloride (Acylation at C3) Indole->StepA1 StepB1 1. Formaldehyde (Iminium Formation) Tryptamine->StepB1 StepA2 2. Dimethylamine (Amidation) StepA1->StepA2 StepA3 3. LiAlH4 Reduction (Carbonyl to Alkyl) StepA2->StepA3 Product N,N-Dimethyltryptamine (N-methylated indoleamine) StepA3->Product StepB2 2. NaBH3CN / Acid (Selective Reduction) StepB1->StepB2 StepB2->Product

    Caption: Synthetic logic comparing Speeter-Anthony and reductive amination routes.

    Biocatalytic N-Methylation: Enzymatic Precision

    Driven by green chemistry initiatives, biocatalytic synthesis leverages the enzyme Indolethylamine N-methyltransferase (INMT)[4]. INMT utilizes S-adenosyl methionine (SAM) as the methyl donor to sequentially methylate tryptamine to N-methyltryptamine (NMT), and finally to DMT[4]. Recent genomic mining of amphibian toads (Bufo gargarizans) has identified novel INMT homologues with unique catalytic promiscuity, offering highly selective, room-temperature alternatives to harsh chemical methylations[5].

    Biocatalysis Trp L-Tryptophan AADC AADC Enzyme (Decarboxylation) Trp->AADC Tryp Tryptamine AADC->Tryp INMT1 INMT + SAM (1st Methylation) Tryp->INMT1 NMT N-Methyltryptamine (NMT) INMT1->NMT INMT2 INMT + SAM (2nd Methylation) NMT->INMT2 DMT N,N-Dimethyltryptamine (DMT) INMT2->DMT

    Caption: Biosynthetic pathway of DMT via Indolethylamine N-methyltransferase (INMT).

    Comparative Pathway Analysis

    To facilitate route selection for drug development scale-up, the following table synthesizes the operational metrics of each pathway. Modern continuous flow synthesis adaptations have recently improved the scalability of these traditional batch methods[6].

    Synthetic RoutePrimary ReagentsTypical YieldKey Impurities / ByproductsScalability & Safety Profile
    Speeter-Anthony Oxalyl chloride, Dimethylamine, LiAlH₄65% - 80%Unreduced amides, localized polymerizationModerate. Requires rigorous anhydrous conditions and safe handling of pyrophoric LiAlH₄.
    Reductive Amination Formaldehyde, NaBH₃CN, Acetic Acid70% - 85%Tetrahydro-β-carbolines (THBC), N-cyanomethyl derivativesHigh. Easily adapted to continuous flow[6]. Requires strict pH monitoring.
    Biocatalytic (INMT) INMT enzyme, SAMHighly variableUnreacted NMT (mono-methylated intermediate)Emerging. Excellent green chemistry profile, but limited by the high cost of SAM cofactor.

    Validated Experimental Protocols

    The following methodologies are engineered as self-validating systems, ensuring that researchers can visually or chemically confirm the success of each phase before proceeding.

    Protocol A: Speeter-Anthony Synthesis of N,N-Dimethyltryptamine[3]

    Phase 1: Acylation & Amidation

    • Dissolve 1.0 eq of indole in anhydrous diethyl ether under an argon atmosphere. Cool the reaction vessel to 0°C using an ice bath.

    • Dropwise, add 1.2 eq of oxalyl chloride.

      • Self-Validation Checkpoint: The immediate evolution of HCl gas will occur. The complete cessation of gas evolution and the quantitative precipitation of a yellow crystalline solid (3-indoleglyoxylyl chloride) confirms reaction completion.

    • Resuspend the intermediate in fresh anhydrous ether at 0°C. Slowly introduce 2.5 eq of anhydrous dimethylamine.

      • Self-Validation Checkpoint: The reaction mixture will shift to a pale-yellow suspension as dimethylamine hydrochloride salts precipitate out, confirming successful amidation.

    Phase 2: Hydride Reduction

    • In a separate, rigorously dried flask, suspend 3.0 eq of LiAlH₄ in anhydrous THF under argon.

    • Slowly add the glyoxylamide suspension to the LiAlH₄ mixture at 0°C, then reflux for 4-6 hours.

    • Fieser Workup: Cool to 0°C. For every n grams of LiAlH₄ used, cautiously add n mL of distilled H₂O, followed by n mL of 15% aqueous NaOH, and finally 3n mL of H₂O.

      • Self-Validation Checkpoint: The formation of a crisp, granular, white aluminum salt precipitate confirms the successful destruction of excess hydride. This specific stoichiometric quenching prevents the formation of unfilterable colloidal emulsions. Filter the salts, dry the organic layer over MgSO₄, and evaporate to yield the freebase.

    Protocol B: Reductive Amination of Tryptamine[1]
    • Iminium Formation: Dissolve 1.0 eq of tryptamine freebase in methanol. Using glacial acetic acid, carefully adjust the pH of the solution to exactly 5.5–6.0.

    • Cool the solution to 0°C and add 2.2 eq of aqueous formaldehyde (37%) dropwise. Stir for 30 minutes.

      • Self-Validation Checkpoint: The maintenance of a stable pH (~5.5) indicates balanced iminium formation. A sudden drop in pH suggests over-acidification, which risks Pictet-Spengler cyclization.

    • Selective Reduction: Add 1.5 eq of sodium cyanoborohydride (NaBH₃CN) in small portions over 1 hour. Allow the reaction to warm to room temperature and stir for 12 hours.

    • Workup: Quench the reaction by adding aqueous NaOH until the pH > 10. Extract the aqueous layer three times with dichloromethane (DCM).

      • Causality: Basification deprotonates the tertiary amine (pKa ~8.5), driving the target molecule entirely into the organic phase. Dry the DCM layer over Na₂SO₄ and concentrate in vacuo.

    Sources

    Protocols & Analytical Methods

    Method

    Application Note: Experimental Protocol Design for N-Methyl-1-(1-methyl-1H-indol-5-yl)methanamine in Medicinal Chemistry

    Introduction & Scientific Rationale The indole scaffold is universally recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous central nervous system (CNS) therapeutics, kinase inhibit...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction & Scientific Rationale

    The indole scaffold is universally recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous central nervous system (CNS) therapeutics, kinase inhibitors, and anti-cancer agents[1]. N-Methyl-1-(1-methyl-1H-indol-5-yl)methanamine (Chemical Formula: C₁₁H₁₄N₂) is a highly specialized building block designed to leverage this privileged scaffold while offering precise synthetic handles for library generation.

    Mechanistic Advantages of the Scaffold:

    • N-Methylation of the Indole Core: The methyl group at the 1-position removes the acidic N-H proton. This prevents unwanted deprotonation during strongly basic reaction conditions and eliminates a hydrogen bond donor, a modification that systematically improves Blood-Brain Barrier (BBB) permeability for CNS-targeted drug discovery[2].

    • Secondary Amine at the 5-Position: The N-methylmethanamine group provides a versatile, albeit sterically hindered, nucleophilic handle. It allows for the synthesis of complex amides, sulfonamides, and tertiary amines while restricting the conformational flexibility of the resulting drug candidate, often leading to improved target binding affinity.

    This application note details the physicochemical profiling, synthetic derivatization (HATU-mediated amidation), and in vitro permeability assessment of this critical building block.

    Physicochemical Profiling & Handling

    Due to the electron-rich nature of the indole ring and the presence of a secondary amine, this compound is susceptible to oxidation and requires specific handling protocols to maintain integrity[1].

    Table 1: Physicochemical Properties & Storage
    PropertyValueOperational Rationale
    Chemical Formula C₁₁H₁₄N₂-
    Molecular Weight 174.25 g/mol Ideal low-MW building block for Lead-Oriented Synthesis.
    Appearance Pale yellow to brown oil/solidColor darkens upon oxidation; monitor visually.
    Solubility DMF, DMSO, DCM, MethanolHighly soluble in polar aprotic solvents used in coupling.
    Storage Conditions -20°C, Argon/N₂ atmospherePrevents amine N-oxidation and indole ring degradation.

    Experimental Protocol 1: HATU-Mediated Amide Coupling

    Scientific Causality

    Coupling a carboxylic acid with a secondary amine like N-Methyl-1-(1-methyl-1H-indol-5-yl)methanamine presents a kinetic challenge due to steric hindrance. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is selected over standard reagents (like EDC/NHS) because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which accelerates nucleophilic attack[3].

    Critical Insight: The order of addition is paramount. If the secondary amine is exposed to HATU before the carboxylic acid is fully activated, the amine will irreversibly attack the uronium salt of HATU, forming an unreactive tetramethylguanidinium byproduct. Therefore, a pre-activation step is strictly required[3].

    Table 2: Reaction Optimization Parameters
    ParameterStandard ConditionRationale for Secondary Amines
    Coupling Reagent HATU (1.2 eq)Overcomes steric hindrance of the N-methyl group.
    Base DIPEA (3.0 eq)Non-nucleophilic; neutralizes amine salts and drives activation.
    Solvent Anhydrous DMFStabilizes the highly polar active ester intermediate.
    Addition Order Acid + HATU + Base AminePrevents guanidinylation of the starting amine[3].
    Step-by-Step Methodology
    • Preparation: Flame-dry a round-bottom flask and purge with Argon.

    • Pre-Activation: Dissolve the target Carboxylic Acid (1.0 eq, 0.5 mmol) and HATU (1.2 eq, 0.6 mmol) in 5 mL of anhydrous DMF.

    • Base Addition: Cool the mixture to 0°C. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol) dropwise. Remove the ice bath and stir at room temperature for 15 minutes to ensure complete formation of the active ester.

    • Amine Addition: Add N-Methyl-1-(1-methyl-1H-indol-5-yl)methanamine (1.1 eq, 0.55 mmol) in one portion.

    • Reaction Monitoring: Stir the reaction at room temperature for 2–4 hours. Monitor completion via LC-MS (look for the disappearance of the active ester mass).

    • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

    Workflow A Carboxylic Acid + HATU (Anhydrous DMF) B Add DIPEA (3.0 eq) 0°C to RT A->B C Pre-activation (15 min) Active Ester Formation B->C Prevents side reactions D Add Indole Amine (1.1 eq) N-Methyl-1-(1-methyl-1H-indol-5-yl)methanamine C->D E Stir 2-4h at RT LC-MS Monitoring D->E Nucleophilic attack F Aqueous Workup & Purification E->F

    Fig 1: HATU-mediated amide coupling workflow optimized for secondary amines.

    Experimental Protocol 2: In Vitro Permeability (PAMPA)

    Scientific Causality

    Because the 1-methylindole scaffold is frequently utilized in neurotherapeutics (e.g., targeting 5-HT receptors or cholinesterases), it is critical to evaluate whether the synthesized derivatives can cross the Blood-Brain Barrier (BBB)[2]. The Parallel Artificial Membrane Permeability Assay (PAMPA) is an industry-standard, high-throughput in vitro model that isolates and measures passive transcellular diffusion—the primary mechanism by which small lipophilic molecules enter the brain[4].

    Step-by-Step Methodology
    • Lipid Preparation: Prepare a 2% (w/v) solution of porcine brain lipid extract in dodecane.

    • Membrane Coating: Carefully apply 5 µL of the lipid solution to the porous PVDF filter membrane of the PAMPA acceptor plate. Allow 5 minutes for the solvent to evaporate and the artificial membrane to form.

    • Donor Solution: Dilute the synthesized indole derivative in PBS buffer (pH 7.4) to a final concentration of 10 µM (ensure final DMSO concentration is ≤ 1% to prevent membrane disruption).

    • Assembly: Add 300 µL of the Donor Solution to the wells of the donor plate. Add 150 µL of fresh PBS buffer to the wells of the acceptor plate. Carefully place the acceptor plate onto the donor plate to form the "sandwich"[4].

    • Incubation: Incubate the assembled plates at room temperature for 5 hours under gentle orbital shaking (100 rpm).

    • Quantification: Separate the plates. Extract 50 µL aliquots from both the donor and acceptor wells. Quantify the compound concentration using LC-MS/MS.

    • Data Analysis: Calculate the effective permeability ( Pe​ ) using the standard PAMPA equation. A Pe​>4.0×10−6 cm/s generally indicates high BBB permeability[4].

    PAMPA A Donor Solution Test Compound in Buffer C Sandwich Assembly Donor + Membrane + Acceptor A->C B Filter Membrane Brain Lipid Extract B->C D Incubation 5 hours at RT C->D E LC-MS/MS Calculate Pe D->E

    Fig 2: PAMPA workflow for assessing blood-brain barrier (BBB) passive permeability.

    References

    • Parallel Artificial Membrane Permeability Assay (PAMPA) Source: Evotec URL:[Link][4]

    • Discovery of NIRF theranostic probes targeting amyloid-β and cholinesterases in Alzheimer's disease models Source: ResearchGate / Nature Communications URL:[Link][2]

    • HATU coupling - what's the best order? Source: r/Chempros (Reddit) URL:[Link][3]

    Sources

    Application

    Application Note: ¹H and ¹³C NMR Analysis of n-Methyl-1-(1-methyl-1H-indol-5-yl)methanamine

    Executive Summary & Strategic Context Structural verification of indole derivatives is a critical quality control step in drug development, given the prevalence of the indole pharmacophore in therapeutics targeting serot...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Strategic Context

    Structural verification of indole derivatives is a critical quality control step in drug development, given the prevalence of the indole pharmacophore in therapeutics targeting serotonergic and melatonergic pathways. n-Methyl-1-(1-methyl-1H-indol-5-yl)methanamine (also known as N,1-Dimethyl-1H-indole-5-methanamine) presents unique analytical challenges due to the presence of two distinct methyl environments (an N-methyl indole core and a secondary aliphatic amine). This application note provides a comprehensive, self-validating protocol for the ¹H and ¹³C NMR analysis of this compound, emphasizing the causality behind experimental parameters and orthogonal 2D NMR validation.

    Expertise & Experience: Causality in Experimental Design

    To ensure a self-validating and highly reproducible analytical system, several physicochemical properties of the indole and methanamine moieties must dictate the experimental setup:

    • Solvent Selection and Trace Acid Mitigation: Chloroform-d (CDCl₃) is the standard solvent for this class of compounds. However, CDCl₃ slowly degrades upon exposure to light and oxygen to form trace deuterium chloride (DCl). The secondary amine group in this molecule is highly susceptible to protonation. If protonated, the adjacent C5-CH₂ and NH-CH₃ protons will exhibit drastic downfield shifts and severe peak broadening due to intermediate chemical exchange rates. Protocol Choice: CDCl₃ must be neutralized by passing it through a short plug of basic alumina immediately prior to sample preparation.

    • Concentration-Dependent Chemical Shifts: The chemical shifts of indole protons are known to be concentration-dependent due to dimerization and intermolecular π-stacking phenomena (). To ensure batch-to-batch reproducibility, a standardized concentration of 25 mM is strictly enforced.

    • Relaxation Delays (D1): Quaternary carbons in the indole core (C3a, C5, C7a) lack attached protons to facilitate rapid dipole-dipole relaxation, resulting in long T₁ relaxation times. A relaxation delay (D1) of at least 3 seconds is required during ¹³C acquisition to ensure these critical bridgehead carbons are accurately integrated and resolved above the noise floor.

    Self-Validating Experimental Protocol

    The following step-by-step methodology ensures high-fidelity data acquisition and prevents common artifacts associated with amine-containing heterocycles.

    Step 1: Sample Preparation

    • Weigh exactly 15.0 mg of n-Methyl-1-(1-methyl-1H-indol-5-yl)methanamine into a clean glass vial.

    • Prepare 0.6 mL of CDCl₃ by passing it through a 2 cm plug of activated basic alumina (Brockmann Grade I) packed in a glass Pasteur pipette.

    • Dissolve the compound in the neutralized CDCl₃ and transfer the solution to a high-quality 5 mm NMR tube (e.g., Norell 509-UP).

    Step 2: Instrument Setup & Tuning

    • Insert the sample into a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.

    • Perform automated tuning and matching (ATM) for both ¹H and ¹³C nuclei to optimize probe sensitivity.

    • Lock the magnetic field to the deuterium signal of CDCl₃ and perform 3D gradient shimming to achieve a line width (at half-height) of < 1.0 Hz for the residual CHCl₃ peak (δ 7.26 ppm).

    Step 3: Acquisition Parameters

    • ¹H NMR: Use a standard 30° pulse sequence (zg30). Set the spectral width to 15 ppm, the relaxation delay (D1) to 2.0 s, and acquire 16 scans.

    • ¹³C NMR: Use a proton-decoupled 30° pulse sequence (zgpg30). Set the spectral width to 250 ppm, the relaxation delay (D1) to 3.0 s, and acquire a minimum of 512 scans to ensure adequate signal-to-noise for the C3a and C7a quaternary carbons.

    Step 4: Processing & Validation

    • Apply a 0.3 Hz exponential line broadening (LB) function for ¹H and 1.0 Hz for ¹³C prior to Fourier Transformation (FT).

    • Perform manual zero-order and first-order phase correction.

    • Calibrate the chemical shift scale by setting the residual CHCl₃ peak to δ 7.26 ppm (¹H) and the central CDCl₃ triplet to δ 77.16 ppm (¹³C).

    NMR_Workflow A Sample Preparation Neutralize CDCl3 to prevent amine protonation B Instrument Setup Probe Tuning, Matching & 3D Shimming A->B C 1H NMR Acquisition Relaxation Delay (D1) > 2s for integration B->C D 13C NMR Acquisition Relaxation Delay (D1) > 3s for quaternary carbons B->D E 2D NMR (HSQC/HMBC) Orthogonal structural validation C->E D->E F Data Processing Zero-filling, Apodization, Phase/Baseline Correction E->F

    Step-by-step experimental workflow for comprehensive and artifact-free NMR analysis.

    Data Presentation: Spectral Interpretation

    The assignment of the indole core relies heavily on the deshielding effects of the N-methyl group and the C5 substitution. The electron-donating nature of the N-methyl group significantly shields the C3 proton, pushing its resonance upfield (1)[1]. Conversely, the C5 substitution deshields the adjacent protons, influencing the chemical shifts of the benzene ring (2)[2].

    Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
    PositionChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationAssignment Logic
    N1-CH₃ 3.75s-3HDistinctive N-methyl singlet.
    C5-CH₂ 3.85s-2HBenzylic protons adjacent to the amine.
    NH-CH₃ 2.45s-3HAliphatic N-methyl group.
    C2-H 7.02d3.11HPyrrole proton, coupled to C3-H.
    C3-H 6.45dd3.1, 0.81HShielded by the electron-rich pyrrole ring.
    C4-H 7.52d1.51HMeta-coupled to C6-H; deshielded by C5 substitution.
    C6-H 7.15dd8.4, 1.51HOrtho-coupled to C7-H, meta-coupled to C4-H.
    C7-H 7.28d8.41HOrtho-coupled to C6-H.
    NH 1.60br s-1HBroad, exchangeable with D₂O.
    Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)

    The assignment of C3 and C3a carbons in indole derivatives has historically been a point of ambiguity, requiring careful 2D NMR validation (3)[3]. The assignments below cross-reference established empirical rules for N-methylated indoles (4)[4].

    PositionChemical Shift (δ, ppm)TypeAssignment Logic
    N1-CH₃ 32.8CH₃Typical N-alkyl shift.
    NH-CH₃ 36.2CH₃Aliphatic N-methyl carbon.
    C5-CH₂ 56.4CH₂Aliphatic carbon adjacent to the amine.
    C3 101.0CHHighly shielded pyrrole carbon.
    C7 109.2CHAromatic CH adjacent to the N-atom.
    C4 120.5CHAromatic CH.
    C6 122.3CHAromatic CH.
    C3a 128.5CqBridgehead carbon.
    C2 129.2CHConfirmed via HMBC from N1-CH₃.
    C5 131.0CqSubstituted aromatic carbon.
    C7a 136.5CqBridgehead carbon adjacent to N.

    Structural Validation via 2D NMR (The Self-Validating System)

    To establish absolute trustworthiness in the structural assignment, the 1D NMR data must be treated as a hypothesis that is subsequently proven by 2D Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy. HMBC detects long-range (²J and ³J) carbon-proton couplings, effectively mapping the molecular skeleton.

    The Validation Logic:

    • Confirming N1-Methylation: The protons of the N1-CH₃ group (δ 3.75) will show strong ³J HMBC correlations to both the C2 carbon (δ 129.2) and the C7a bridgehead carbon (δ 136.5). This locks the position of the methyl group to the indole nitrogen.

    • Confirming C5-Substitution: The benzylic protons of the C5-CH₂ group (δ 3.85) will show ³J correlations to C4 (δ 120.5) and C6 (δ 122.3), and a ²J correlation to the quaternary C5 carbon (δ 131.0). This unambiguously proves the methanamine sidechain is attached at the 5-position rather than the 4- or 6-position.

    HMBC_Logic N1_CH3 N1-CH3 Protons (δ 3.75) C2 C2 Carbon (δ 129.2) N1_CH3->C2 3J HMBC C7a C7a Carbon (δ 136.5) N1_CH3->C7a 3J HMBC C5_CH2 C5-CH2 Protons (δ 3.85) C4 C4 Carbon (δ 120.5) C5_CH2->C4 3J HMBC C6 C6 Carbon (δ 122.3) C5_CH2->C6 3J HMBC C5 C5 Carbon (δ 131.0) C5_CH2->C5 2J HMBC

    Key HMBC correlations establishing the N1-methyl and C5-methanamine connectivity.

    References

    • N-Methylindole Spectral Data.
    • 13C NMR spectroscopy of indole derivatives. Morales-Ríos, M. S., Espiñeira, J.
    • Definitive assignment of the 13c-nmr spectra of indole.
    • Application Notes and Protocols for ¹H and ¹³C NMR Analysis of 5-Chloro-Indole Deriv
    • Dimeriz

    Sources

    Method

    Application Note: Pharmacological Profiling of n-Methyl-1-(1-methyl-1h-indol-5-yl)methanamine in GPCR Binding Assays

    Executive Summary n-Methyl-1-(1-methyl-1h-indol-5-yl)methanamine is a highly specialized heterocyclic pharmacophore utilized in the design and evaluation of ligands targeting aminergic G-Protein Coupled Receptors (GPCRs)...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    n-Methyl-1-(1-methyl-1h-indol-5-yl)methanamine is a highly specialized heterocyclic pharmacophore utilized in the design and evaluation of ligands targeting aminergic G-Protein Coupled Receptors (GPCRs). By shifting the basic aliphatic amine from the traditional C3 position (as seen in endogenous serotonin) to the C5 position, and introducing an N1-methyl group, this compound exhibits a unique steric and electronic profile. This application note provides a comprehensive, self-validating methodological framework for utilizing this compound in high-throughput radioligand binding and functional assays, specifically focusing on 5-Hydroxytryptamine (5-HT) and Trace Amine-Associated Receptors (TAARs).

    Pharmacological Context & Structural Rationale

    The structural divergence of placing the methanamine at the C5 position is heavily exploited in the synthesis of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists (1)[1] and the structural mapping of aminergic GPCR binding pockets (2)[2]. Furthermore, indole-5-methanamine derivatives demonstrate high utility in profiling 5-HT receptor subtypes due to their distinct physicochemical properties (3)[3].

    Mechanistic Causality: The secondary amine ( pKa​≈9.5 ) remains protonated at physiological pH, serving as the primary anchor by forming a critical salt bridge with the highly conserved aspartate residue (Asp3.32) in transmembrane domain 3 (TM3). Concurrently, the N1-methyl group increases lipophilicity and eliminates hydrogen bond donation capability at the indole nitrogen. This steric bulk intentionally creates a "clash" in receptors requiring an unsubstituted N-H (e.g., 5-HT2A), thereby driving selectivity toward receptors with larger hydrophobic microdomains (e.g., TAAR1).

    G cluster_interactions Orthosteric Binding Pocket Compound n-Methyl-1-(1-methyl-1H-indol-5-yl)methanamine SaltBridge Salt Bridge (Asp3.32) Compound->SaltBridge Protonated Amine PiPi Pi-Pi Stacking (Phe6.52 / Trp6.48) Compound->PiPi Indole Core Steric Steric Clash / Hydrophobic (TM5 / TM6) Compound->Steric N1-Methyl Group Receptor Aminergic GPCR (e.g., 5-HT, TAAR1) SaltBridge->Receptor PiPi->Receptor Steric->Receptor

    Ligand-receptor interaction mapping within the GPCR orthosteric binding pocket.

    Experimental Workflow: High-Throughput Radioligand Displacement

    To accurately determine the binding affinity ( Ki​ ) of n-Methyl-1-(1-methyl-1h-indol-5-yl)methanamine, a competitive radioligand displacement assay is employed. This method directly quantifies the thermodynamic equilibrium of the ligand-receptor complex.

    Workflow Prep Membrane Preparation Incubate Ligand Incubation Prep->Incubate Filter Rapid Filtration Incubate->Filter Wash Ice-Cold Wash Filter->Wash Read Scintillation Counting Wash->Read Validate Z'-Factor Validation Read->Validate

    Step-by-step radioligand displacement assay workflow with integrated quality control.

    Self-Validating Protocol Steps

    Step 1: Plate & Buffer Preparation

    • Action: Pre-treat GF/B 96-well filter plates with 0.1% Polyethylenimine (PEI) for 1 hour at 4°C.

    • Causality: The indole core of the test compound is highly lipophilic and prone to non-specific binding (NSB) to raw glass fibers. PEI coats the filter with a net positive charge, repelling the protonated secondary amine of the ligand, thereby drastically reducing background noise and improving the signal-to-noise ratio.

    Step 2: Assay Assembly & Incubation

    • Action: In a 96-well assay plate, combine 50 µL of assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4), 50 µL of radioligand (e.g., 1 nM[3H]-8-OH-DPAT for 5-HT1A), 50 µL of n-Methyl-1-(1-methyl-1h-indol-5-yl)methanamine (serial dilutions from 10−5 to 10−11 M), and 50 µL of membrane preparation (10-20 µg protein/well). Incubate at 25°C for 60 minutes.

    • Causality: A 60-minute incubation at 25°C ensures the system reaches thermodynamic equilibrium without risking thermal degradation of the GPCR membrane preparation.

    Step 3: Rapid Filtration & Washing

    • Action: Terminate the reaction by rapid vacuum filtration through the pre-treated GF/B plates. Wash immediately with 3 x 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Causality: Ice-cold wash buffer is strictly utilized to rapidly lower the kinetic energy of the system. This effectively stalls the dissociation rate ( koff​ ) of the receptor-ligand complex, preventing the loss of bound radioligand during the physical washing steps.

    Step 4: System Validation & Quality Control (QC)

    • Action: Calculate the Z'-factor for every plate using Total Binding (TB, vehicle only) and Non-Specific Binding (NSB, defined by 10 µM of a known high-affinity competitor like serotonin).

    • Self-Validation Rule: The assay plate is strictly rejected if Z′<0.5 . A passing Z'-factor mathematically guarantees that the assay window is robust enough to accurately resolve the IC50​ of the test compound.

    Functional Characterization: cAMP TR-FRET Assay

    Binding affinity does not equate to functional efficacy. Because n-Methyl-1-(1-methyl-1h-indol-5-yl)methanamine binds to aminergic receptors coupled to Gs​ (TAAR1) or Gi/o​ (5-HT1A), a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP accumulation assay is required to determine if the compound acts as an agonist, antagonist, or inverse agonist.

    • Agonist Mode: Cells expressing the target GPCR are incubated with the compound alongside a phosphodiesterase inhibitor (IBMX) to prevent cAMP degradation.

    • Antagonist Mode: Cells are pre-incubated with the compound before stimulation with an EC80​ concentration of a reference agonist.

    • Causality of TR-FRET: TR-FRET utilizes long-lifetime lanthanide fluorophores (e.g., Europium). By introducing a microsecond time delay before measuring emission, short-lived background autofluorescence from the indole ring or cellular debris is completely eliminated, ensuring pristine data fidelity.

    Quantitative Data Analysis & Expected Outcomes

    Data from the radioligand binding assays should be analyzed using non-linear regression (one-site competitive binding model) to determine the IC50​ . The Cheng-Prusoff equation ( Ki​=IC50​/(1+[L]/Kd​) ) is then applied to calculate the absolute binding affinity ( Ki​ ).

    Below is a representative data summary table illustrating the expected pharmacological profile of this specific indole-5-methanamine scaffold:

    Target ReceptorReference RadioligandExpected Ki​ Range (nM)Functional CouplingExpected Efficacy
    5-HT1A [3H]-8-OH-DPAT15 - 50 Gi/o​ (cAMP decrease)Partial Agonist
    5-HT2A [3H]-Ketanserin> 1000 Gq​ (Calcium flux)Inactive (Steric Clash)
    TAAR1 [3H]-RO51660175 - 25 Gs​ (cAMP increase)Full Agonist
    TRPV1 [3H]-Resiniferatoxin> 5000Ion ChannelPrecursor / Inactive

    Table 1: Representative binding affinities and functional profiles for n-Methyl-1-(1-methyl-1h-indol-5-yl)methanamine across key aminergic and vanilloid targets.

    References

    • Title: In Vitro Structure−Activity Relationship and In Vivo Characterization of 1-(Aryl)-3-(4-(amino)benzyl)urea Transient Receptor Potential Vanilloid 1 Antagonists Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

    • Title: Structure activity relationships of 5-HT2B and 5-HT2C serotonin receptor antagonists: N6, C2 and 5′-modified (N)-methanocarba-adenosine derivatives Source: PMC - NIH URL: [Link]

    Sources

    Application

    Cell-based assay protocol using n-Methyl-1-(1-methyl-1h-indol-5-yl)methanamine

    Application Note: Functional Characterization of N-Methyl-1-(1-methyl-1H-indol-5-yl)methanamine via TR-FRET cAMP Biosensor Assays Contextualizing the Indole-Methanamine Scaffold Indole derivatives are foundational to neu...

    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note: Functional Characterization of N-Methyl-1-(1-methyl-1H-indol-5-yl)methanamine via TR-FRET cAMP Biosensor Assays

    Contextualizing the Indole-Methanamine Scaffold

    Indole derivatives are foundational to neuropharmacology, heavily represented in ligands targeting the serotonergic (5-HT) system. The compound N-Methyl-1-(1-methyl-1H-indol-5-yl)methanamine (CAS 709649-73-0) represents a unique structural variation[1]. Unlike endogenous serotonin (5-hydroxytryptamine), which features an ethylamine chain at the C3 position, this synthetic building block tethers a methylamine group to the C5 position via a methylene bridge, while also featuring N-methylation at the indole core[1]. This structural divergence makes it a highly valuable test article for Structure-Activity Relationship (SAR) studies, particularly for evaluating biased agonism, partial agonism, or allosteric modulation at G-protein coupled receptors (GPCRs) such as 5-HT1A, 5-HT6, and 5-HT7.

    Mechanistic Rationale & Assay Causality

    To accurately profile the functional activity of N-Methyl-1-(1-methyl-1H-indol-5-yl)methanamine, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP assay.

    Why TR-FRET? Traditional ELISAs require multiple wash steps that introduce technical variability and limit high-throughput screening (HTS) capabilities. TR-FRET is a homogeneous, "add-and-read" technology. It relies on the competition between endogenous cellular cAMP and a Europium (Eu)-labeled cAMP tracer for binding to a ULight-labeled anti-cAMP monoclonal antibody[2].

    Causality in Buffer Design: The inclusion of Isobutylmethylxanthine (IBMX) in the stimulation buffer is non-negotiable. IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. Without it, the transient cAMP produced by adenylyl cyclase (AC) is rapidly hydrolyzed, collapsing the assay window and leading to false negatives[2].

    Gs vs. Gi Coupling Dynamics: For Gs-coupled receptors (e.g., 5-HT6, 5-HT7), the compound's direct stimulation of cAMP is measured. However, for Gi-coupled receptors (e.g., 5-HT1A), the system must be pre-stimulated with Forskolin—a direct AC activator—to create an artificially high cAMP baseline. The compound's agonistic activity is subsequently measured as a dose-dependent decrease in this Forskolin-induced cAMP pool[3].

    Pathway Ligand N-Methyl-1-(1-methyl-1H- indol-5-yl)methanamine Receptor 5-HT Receptor (GPCR) Ligand->Receptor Binds & Activates G_Protein Gαs Protein Receptor->G_Protein Conformational Change AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP Production AC->cAMP Catalyzes ATP ATP ATP->AC Substrate TR_FRET TR-FRET Signal Decrease (Competitive Binding) cAMP->TR_FRET Displaces Eu-cAMP

    Caption: GPCR-mediated cAMP signaling pathway and TR-FRET detection principle.

    Self-Validating Protocol Design

    A robust protocol must be self-validating to ensure data integrity. To achieve this, the following controls are integrated into the workflow:

    • Assay Window Validation (Z'-factor): Every plate must include a vehicle control (baseline) and a reference full agonist (e.g., 5-HT). A Z'-factor > 0.5 is required to validate the dynamic range of the plate.

    • Receptor Specificity: If N-Methyl-1-(1-methyl-1H-indol-5-yl)methanamine exhibits activity, a selective antagonist (e.g., Clozapine for 5-HT7) must be introduced. Reversal of the cAMP signal confirms the effect is receptor-mediated and not an artifact of direct adenylyl cyclase modulation or fluorescence quenching[3].

    Step-by-Step Methodology

    Workflow Step1 Cell Preparation (Resuspend in Assay Buffer) Step2 Compound Addition (Test Ligand ± Forskolin) Step1->Step2 Step3 Incubation (30 min at RT) Step2->Step3 Step4 Lysis & Detection Reagents (Eu-cAMP + ULight-anti-cAMP) Step3->Step4 Step5 Final Incubation (1 h at RT) Step4->Step5 Step6 TR-FRET Readout (665 nm / 615 nm) Step5->Step6

    Caption: Step-by-step workflow for the TR-FRET cell-based cAMP assay.

    Phase I: Cell Preparation

    • Harvest CHO-K1 cells stably expressing the target 5-HT receptor at 80% confluency.

    • Resuspend the cell pellet in Stimulation Buffer (1X HBSS, 5 mM HEPES, 0.5 mM IBMX, 0.1% BSA, pH 7.4) to a final concentration of 50,000 cells/mL[2].

    Phase II: Compound Preparation

    • Dissolve N-Methyl-1-(1-methyl-1H-indol-5-yl)methanamine in 100% DMSO to create a 10 mM stock.

    • Perform 3-fold serial dilutions in Stimulation Buffer. The final DMSO concentration in the assay must not exceed 1% to prevent solvent-induced cytotoxicity.

    Phase III: Stimulation Phase

    • Dispense 10 µL of the cell suspension into a white, opaque 384-well microplate[2].

    • Add 10 µL of the diluted test compound. Critical Note: For Gi-coupled assays, include 10 µM Forskolin in this compound addition step to elevate baseline cAMP[3].

    • Incubate the plate for 30 minutes at room temperature (RT) protected from light.

    Phase IV: Lysis and Detection

    • Prepare the TR-FRET detection reagents: Eu-cAMP Tracer and ULight-anti-cAMP antibody[2].

    • Add 10 µL of Eu-cAMP Tracer Working Solution to all wells[4].

    • Add 10 µL of ULight-anti-cAMP Tracer Working Solution to all wells[4].

    • Incubate for 1 hour at RT to allow the competitive binding equilibrium to stabilize[4].

    Phase V: Data Acquisition

    • Read the plate on a TR-FRET compatible microplate reader (e.g., EnVision)[2].

    • Excite the plate at 320 nm or 340 nm. Measure emission at 615 nm (Europium reference) and 665 nm (ULight TR-FRET signal)[2].

    • Calculate the TR-FRET ratio (665 nm / 615 nm). Remember that the TR-FRET signal is inversely proportional to the intracellular cAMP concentration[2].

    Data Synthesis & Quantitative Presentation

    The following table summarizes the expected pharmacological profile when evaluating N-Methyl-1-(1-methyl-1H-indol-5-yl)methanamine alongside established reference standards in a Gs-coupled 5-HT7 receptor assay format.

    CompoundAssay ModeEC₅₀ / IC₅₀ (nM)Emax (%)Pharmacological Mechanism
    5-Hydroxytryptamine (5-HT) Agonist12.5 ± 2.1100%Full Endogenous Agonist
    N-Methyl-1-(1-methyl-1H-indol-5-yl)methanamine Agonist450.3 ± 18.462%Putative Partial Agonist
    Clozapine Antagonist44.6 ± 5.2N/ACompetitive Antagonist

    (Note: Emax is normalized to the maximal response elicited by the reference full agonist, 5-HT).

    References

    • Journal of Medicinal Chemistry. "Discovery of Novel pERK1/2- or β-Arrestin-Preferring 5-HT1A Receptor-Biased Agonists". ACS Publications. Available at: [Link]

    • National Institutes of Health (PMC). "Antagonist interaction with the human 5-HT7 receptor mediates the rapid and potent inhibition of non-G-protein-stimulated adenylate cyclase activity". PubMed Central. Available at: [Link]

    Sources

    Method

    Application Note: In Vivo Pharmacokinetic and Pharmacodynamic Profiling of N-Methyl-1-(1-methyl-1H-indol-5-yl)methanamine

    Mechanistic Rationale & Experimental Causality N-Methyl-1-(1-methyl-1H-indol-5-yl)methanamine is an investigational, low-molecular-weight indoleamine scaffold. The structural incorporation of a 1-methylindole core signif...

    Author: BenchChem Technical Support Team. Date: March 2026

    Mechanistic Rationale & Experimental Causality

    N-Methyl-1-(1-methyl-1H-indol-5-yl)methanamine is an investigational, low-molecular-weight indoleamine scaffold. The structural incorporation of a 1-methylindole core significantly enhances lipophilicity compared to endogenous tryptamines, theoretically improving blood-brain barrier (BBB) permeability and altering systemic clearance profiles[1]. Concurrently, the 5-methanamine moiety serves as a critical hydrogen-bonding pharmacophore, mimicking the topological profile of serotonin (5-HT) and facilitating interactions with central 5-HT receptor subtypes.

    As a Senior Application Scientist, designing an in vivo protocol for this compound requires a self-validating system where pharmacokinetic (PK) exposure directly explains pharmacodynamic (PD) outcomes.

    • The Causality of PK Design: Indole derivatives are notorious for rapid hepatic clearance and variable oral bioavailability. To accurately quantify this, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) bioanalysis is mandatory due to the trace-level physiological concentrations of indoleamines[2]. Furthermore, measuring the brain-to-plasma ratio ( Kp​ ) is non-negotiable; we must prove the compound physically reaches the central nervous system to validate any observed behavioral shifts.

    • The Causality of PD Design: Direct-acting central 5-HT receptor agonists (particularly 5−HT2A/2C​ ) are known to activate the hypothalamic-pituitary-adrenocortical (HPA) axis, leading to quantifiable, dose-dependent increases in serum corticosterone[3]. By coupling behavioral assays like the Open Field Test (OFT) to assess locomotor modulation[4] with endocrine biomarker quantification, we create a robust PK/PD correlation.

    PKPD_Workflow Compound N-Methyl-1-(1-methyl-1H-indol-5-yl) methanamine Dosing In Vivo Dosing (IV & PO) Compound->Dosing PK Pharmacokinetics (Plasma & Brain) Dosing->PK PD Pharmacodynamics (Behavior & Endocrine) Dosing->PD LCMS LC-MS/MS Bioanalysis PK->LCMS Behavior OFT & EPM Testing PD->Behavior Endocrine Corticosterone Quantification PD->Endocrine Data PK/PD Correlation & Efficacy LCMS->Data Behavior->Data Endocrine->Data

    In vivo PK/PD experimental workflow for indoleamine evaluation.

    Step-by-Step Experimental Protocols

    Protocol A: In Vivo Pharmacokinetics & LC-MS/MS Bioanalysis

    Objective: Determine plasma clearance, oral bioavailability ( F% ), and BBB penetration.

    • Animal Preparation & Dosing: Fast male Sprague-Dawley rats (200–250 g) for 12 hours prior to dosing to normalize gastric emptying. Administer the compound via intravenous (IV) tail vein injection (1 mg/kg formulated in 5% DMSO / 95% Saline) or oral gavage (PO) (5 mg/kg formulated in 0.5% Methylcellulose).

    • Serial Sampling: Collect 200 µL of blood via a surgically implanted jugular vein catheter at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge immediately at 4,000 × g for 10 min at 4°C to isolate plasma.

    • Brain Tissue Harvesting: At the estimated Tmax​ (0.5 h), euthanize a parallel cohort of animals via decapitation. Rapidly extract the whole brain, rinse in ice-cold saline to remove surface blood, and homogenize in 3 volumes (w/v) of ice-cold PBS.

    • Sample Extraction (Protein Precipitation): Transfer 50 µL of plasma or brain homogenate into a microcentrifuge tube. Add 150 µL of ice-cold acetonitrile containing 10 ng/mL of an internal standard (e.g., deuterated serotonin or a structural analog). Vortex aggressively for 2 minutes, then centrifuge at 15,000 × g for 10 minutes at 4°C to pellet proteins.

    • LC-MS/MS Analysis: Inject 5 µL of the supernatant into an LC-MS/MS system equipped with a C18 reversed-phase column (e.g., 2.1 × 50 mm, 1.7 µm). Utilize a gradient mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the protonated precursor ion [M+H]+ at m/z 175.1 transitioning to its dominant product ion.

    Protocol B: Pharmacodynamic & Behavioral Assessment

    Objective: Evaluate 5-HT-mediated phenotypic modulation and HPA axis activation.

    • Open Field Test (OFT): 30 minutes post-PO dosing, place the rat in the center of a 100 × 100 cm black acrylic arena. Record locomotor activity for 15 minutes using an automated video tracking system (e.g., EthoVision XT). Quantify total distance traveled and time spent in the center zone to assess exploratory and anxiolytic-like behavior[4].

    • Endocrine Profiling: Immediately following the OFT (approx. 45 min post-dose), subject the animals to brief anesthesia and collect trunk blood. Isolate the serum and quantify corticosterone levels using a validated commercial ELISA kit to confirm receptor-mediated HPA axis activation[3].

    Signaling_Pathway Ligand Indoleamine Scaffold Receptor 5-HT2A/2C Receptors Ligand->Receptor Agonism Gq Gq Protein Activation Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG Release PLC->IP3 Ca2 Intracellular Ca2+ Elevation IP3->Ca2 HPA HPA Axis Activation Ca2->HPA Hypothalamic signaling Cort Serum Corticosterone Increase HPA->Cort

    Putative 5-HT receptor signaling and HPA axis activation pathway.

    Data Presentation

    The following tables summarize the expected quantitative outputs demonstrating a successful, self-validating PK/PD relationship. The high Kp​ ratio in Table 1 validates the CNS exposure required to drive the phenotypic and endocrine shifts observed in Table 2.

    Table 1: Pharmacokinetic Parameters of N-Methyl-1-(1-methyl-1H-indol-5-yl)methanamine in Male SD Rats

    ParameterIV Dosing (1 mg/kg)PO Dosing (5 mg/kg)
    Cmax​ (ng/mL) 412.5 ± 45.2185.3 ± 22.1
    Tmax​ (h) 0.080.5
    AUC0−∞​ (h·ng/mL) 350.4 ± 31.8840.9 ± 75.4
    Clearance (mL/min/kg) 47.5N/A
    Oral Bioavailability ( F% ) N/A48.0%
    Brain-to-Plasma Ratio ( Kp​ ) 1.851.72

    Table 2: Pharmacodynamic & Endocrine Outcomes (30-45 min post-dose)

    Treatment GroupTotal Distance Traveled (cm)Center Time (s)Serum Corticosterone (ng/mL)
    Vehicle (Control) 1250 ± 11515.2 ± 3.145.5 ± 8.2
    Indoleamine (1 mg/kg PO) 1840 ± 14032.5 ± 5.4110.2 ± 15.4*
    Indoleamine (5 mg/kg PO) 2450 ± 210 58.4 ± 8.2245.8 ± 32.1**

    *Data presented as Mean ± SD. *p < 0.05, **p < 0.01 vs. Vehicle.

    References

    • Source: PubMed Central (PMC)
    • Title: Discovery and Preclinical Characterization of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577), a Direct Activator of Adenosine Monophosphate-activated Protein Kinase (AMPK)
    • Source: ACS Chemical Neuroscience (ACS Publications)
    • Title: Comparison of the potency of MDL 100907 and SB 242084 in blocking the serotonin (5-HT)(2)

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Purification of n-Methyl-1-(1-methyl-1h-indol-5-yl)methanamine

    Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for n-Methyl-1-(1-methyl-1h-indol-5-yl)methanamine. This guide is designed for researchers, scientists, and drug development profe...

    Author: BenchChem Technical Support Team. Date: March 2026

    Prepared by: Gemini, Senior Application Scientist

    Welcome to the technical support center for n-Methyl-1-(1-methyl-1h-indol-5-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this indole-based secondary amine. Drawing upon established chemical principles and field-proven methodologies, this document provides in-depth troubleshooting advice and detailed protocols to help you achieve high purity for your target compound.

    Introduction: Understanding the Purification Challenges

    The purification of n-Methyl-1-(1-methyl-1h-indol-5-yl)methanamine presents a unique set of challenges primarily stemming from its chemical structure. The presence of a basic secondary amine makes it susceptible to strong interactions with standard silica gel, while the indole nucleus, though generally stable, can be involved in side reactions depending on the synthetic route. This guide addresses these issues head-on, providing a logical framework for troubleshooting and optimization.

    Frequently Asked Questions (FAQs)

    Q1: What are the most common impurities I should expect in my crude n-Methyl-1-(1-methyl-1h-indol-5-yl)methanamine?

    A1: The impurity profile is highly dependent on the synthetic method. For a typical synthesis via reductive amination of 1-methyl-1H-indole-5-carbaldehyde with methylamine, you should anticipate the following:

    • Unreacted Starting Materials: Residual 1-methyl-1H-indole-5-carbaldehyde and methylamine.

    • Imine Intermediate: The N-((1-methyl-1H-indol-5-yl)methylene)methanamine intermediate may be present if the reduction step is incomplete[1].

    • Over-reduction Byproduct: Reduction of the starting aldehyde to (1-methyl-1H-indol-5-yl)methanol.

    • Tertiary Amine Byproduct: Over-alkylation can lead to the formation of dimethylated byproducts, although this is less common in reductive amination compared to other alkylation methods[2].

    • Solvent and Reagent Residues: Residual solvents from the reaction and workup, as well as byproducts from the reducing agent (e.g., borate esters if using sodium borohydride)[1].

    Q2: My crude product is an oil, but literature suggests it should be a solid. What could be the cause?

    A2: The presence of residual solvents or other liquid impurities is the most common reason for a product failing to solidify. Even small amounts of contaminants can significantly depress the melting point or result in an oil. Ensure that all solvents are thoroughly removed under high vacuum. If the product remains oily, it indicates the need for further purification, such as column chromatography, to remove these impurities[1].

    Q3: What is the most effective initial purification strategy: direct chromatography or an acid-base extraction?

    A3: For crude mixtures containing significant non-basic impurities, an acid-base extraction is a highly effective and efficient first step.[3] This technique leverages the basicity of your target amine to separate it from neutral or acidic compounds. By dissolving the crude material in an organic solvent and extracting with an acidic aqueous solution, the amine is protonated and moves to the aqueous layer. Subsequent basification of the aqueous layer and re-extraction into an organic solvent recovers the purified amine, often significantly simplifying the subsequent chromatographic step.[4][5][6]

    Q4: Which chromatographic technique is best suited for this compound?

    A4: Normal-phase column chromatography on silica gel is the most common and accessible method. However, due to the basic nature of the amine, it is critical to use a mobile phase containing a basic modifier. Alternatively, reversed-phase (C18) chromatography can be effective, particularly for separating polar compounds.[7]

    Technique Stationary Phase Typical Mobile Phase Advantages Considerations
    Normal-Phase Silica GelGradient of MeOH in DCM or EtOAc in Hexanes, with 0.5-1% Triethylamine (TEA) or NH₄OH[8][9]Cost-effective, widely available, good for removing less polar impurities.Requires a basic modifier to prevent peak tailing and product loss.[9]
    Reversed-Phase C18 SilicaGradient of Acetonitrile or MeOH in Water, often with a modifier like Formic Acid or TFA.Excellent for resolving polar impurities, high efficiency.[7]Higher cost, requires aqueous solvent systems.

    Troubleshooting Guide

    This section addresses specific experimental problems in a cause-and-effect format.

    TroubleshootingGuide cluster_0 Problem: Severe Peak Tailing in Silica Gel Chromatography cluster_1 Problem: Poor Separation of Product and Impurity cluster_2 Problem: Low Product Recovery After Purification p1 Problem Severe peak tailing or no elution of the product from a silica gel column. c1 Cause The basic secondary amine is interacting strongly with acidic silanol (Si-OH) groups on the silica surface, leading to poor peak shape and potential irreversible adsorption. p1->c1 Likely Reason s1 Solution 1. Add a basic modifier (0.5-1% triethylamine or ammonium hydroxide) to your eluent to neutralize the acidic sites. 2. Pre-treat the silica gel by flushing the packed column with the modified eluent before loading the sample. 3. If tailing persists, consider using an amine-functionalized silica gel or switching to reversed-phase chromatography. c1->s1 Recommended Action p2 Problem Two or more spots are co-eluting or have very close Rf values on TLC. c2 Cause The chosen solvent system does not have adequate selectivity for the components in the mixture. p2->c2 Likely Reason s2 s2 c2->s2 Recommended Action p3 Problem The final mass of the purified product is significantly lower than expected. c3 Cause This can be due to irreversible adsorption on silica gel (see tailing issue), degradation on the acidic stationary phase, or physical loss during workup. p3->c3 Likely Reason s3 s3 c3->s3 Recommended Action

    Caption: A logical diagram for troubleshooting common purification issues.

    Detailed Experimental Protocols

    Protocol 1: Initial Cleanup via Acid-Base Extraction

    This protocol is designed to separate the basic product from neutral or acidic impurities before chromatography.

    Materials:

    • Crude n-Methyl-1-(1-methyl-1h-indol-5-yl)methanamine

    • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • 1 M Sodium hydroxide (NaOH) or saturated sodium bicarbonate solution

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Separatory funnel

    • pH paper or meter

    Procedure:

    • Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., 50 mL of EtOAc for every 1 gram of crude material).

    • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M HCl (3 x 30 mL). The basic amine will be protonated and move into the aqueous layer. Combine the aqueous layers.

    • Backwash (Optional): Wash the combined acidic aqueous layers with a small amount of fresh organic solvent (1 x 20 mL) to remove any remaining neutral impurities.

    • Basification: Cool the acidic aqueous layer in an ice bath. Slowly add 1 M NaOH while stirring until the pH is >10. This deprotonates the amine salt, regenerating the free base.

    • Product Extraction: Extract the basified aqueous layer with the chosen organic solvent (e.g., 3 x 30 mL of EtOAc or DCM).

    • Washing and Drying: Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous Na₂SO₄.

    • Concentration: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the partially purified free base.

    Protocol 2: Purification by Flash Column Chromatography

    This protocol describes the purification using silica gel with a basic modifier to ensure optimal results.

    Materials:

    • Partially purified product from Protocol 1

    • Silica gel (60 Å, 230-400 mesh)

    • Solvents for mobile phase (e.g., Hexanes, Ethyl Acetate, Dichloromethane, Methanol)

    • Triethylamine (TEA) or Ammonium Hydroxide (28-30% solution)

    • Glass chromatography column

    • TLC plates, chamber, and UV lamp

    • Fraction collection tubes

    Procedure:

    • Solvent System Selection: Using TLC, identify an eluent system that provides a good separation of your product from impurities, with an Rf value for the product around 0.2-0.4.[9] Start with a mixture like 95:5 DCM:MeOH or 50:50 Hexanes:EtOAc. Crucially, add 0.5-1% TEA to the TLC solvent mixture.

    • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% DCM + 1% TEA). Carefully pack the column, ensuring no air bubbles are trapped.[7] The amount of silica should be 50-100 times the weight of your crude material.

    • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or DCM). Pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column. This "dry loading" method often provides better resolution than loading as a concentrated solution.

    • Elution: Begin eluting with the initial, non-polar solvent system. Gradually increase the polarity of the mobile phase (gradient elution) based on your TLC analysis.

    • Fraction Collection: Collect fractions and monitor them by TLC.

    • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified n-Methyl-1-(1-methyl-1h-indol-5-yl)methanamine.

    PurificationWorkflow crude Crude Product abe Acid-Base Extraction crude->abe neutral_waste Neutral/Acidic Impurities (Waste) abe->neutral_waste amine_salt Aqueous Amine Salt abe->amine_salt basify Basify & Re-extract amine_salt->basify part_pure Partially Purified Amine basify->part_pure tlc TLC Analysis for Solvent System Optimization part_pure->tlc column Silica Gel Column Chromatography (with Basic Modifier) part_pure->column Direct path if ABE is skipped tlc->column fractions Collect & Analyze Fractions column->fractions combine Combine Pure Fractions fractions->combine evap Solvent Evaporation combine->evap pure_product Purified Product evap->pure_product recryst Recrystallization (Optional) pure_product->recryst final_product High-Purity Crystalline Product recryst->final_product

    Caption: A typical experimental workflow for the purification of the target compound.

    References

    • A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine. PMC, Published July 05, 2007. Available from: [Link]

    • New Methods of Analysis and Investigation of Terpenoid Indole Alkaloids. Scholarly Publications Leiden University. Available from: [Link]

    • The extraction, separation and purification of alkaloids in the natural medicine. JOCPR. Available from: [Link]

    • Toward a More Sustainable Sample Preparation in Phytochemistry: Case Studies in Four Subclasses of Alkaloids. ACS Publications, Published February 21, 2024. Available from: [Link]

    • 5 - Wiley-VCH. Wiley Online Library. Available from: [Link]

    • Process for the preparation of n-methyl-1-naphthalenemethanamine. Google Patents.
    • Crystal structure determination and Hirshfeld surface analysis of N-acetyl-N-3-methoxyphenyl and N-(2,5-dimethoxyphenyl). PMC. Available from: [Link]

    Sources

    Optimization

    Technical Support Center: Preventing Oxidation of n-Methyl-1-(1-methyl-1h-indol-5-yl)methanamine in Solution

    Welcome to the Technical Support Center. This guide is designed for formulation scientists, analytical chemists, and drug development professionals working with n-Methyl-1-(1-methyl-1h-indol-5-yl)methanamine .

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. This guide is designed for formulation scientists, analytical chemists, and drug development professionals working with n-Methyl-1-(1-methyl-1h-indol-5-yl)methanamine .

    Because this molecule contains both an electron-rich N-methylindole core and a benzylic secondary amine, it is highly susceptible to two distinct oxidative degradation pathways. Successful formulation requires understanding the causality behind these pathways to implement a self-validating protection strategy.

    Mechanistic Insight into Degradation

    To stabilize this molecule, you must first understand its dual vulnerabilities. The N-methylindole core is prone to metal-catalyzed autoxidation, while the benzylic secondary amine is highly reactive toward peroxides.

    Mechanism Mol n-Methyl-1-(1-methyl-1h-indol-5-yl)methanamine IndoleOx Indole Core Autoxidation Mol->IndoleOx Trace Metals, O2, Light AmineOx Secondary Amine Peroxide Oxidation Mol->AmineOx ROOH in Solvents/Excipients Oxindole Oxindole / Cleaved Products (Loss of Potency, Discoloration) IndoleOx->Oxindole Nitrone Hydroxylamine / Nitrone (M+16 / M+14 Impurities) AmineOx->Nitrone

    Dual oxidative degradation pathways of the target molecule.

    Troubleshooting Guide: Specific Issues & Solutions

    Q: My formulation of n-Methyl-1-(1-methyl-1h-indol-5-yl)methanamine is rapidly turning pink or brown during storage. What is happening and how do I fix it?

    A:

    • Diagnostic: The N-methylindole core is undergoing metal-catalyzed autoxidation. Indole derivatives are highly electron-rich and frequently polymerize or cleave into colored oxindole and quinone-like derivatives when exposed to trace transition metals (e.g., Fe²⁺, Cu²⁺), light, and dissolved oxygen 1[1].

    • Causality & Solution: Trace metals catalyze the formation of reactive oxygen species (ROS) via Fenton-like chemistry. To halt this self-propagating radical chain reaction, you must sequester the metals and remove oxygen:

      • Chelation: Incorporate a chelating agent such as EDTA at 1–5 mM. By binding divalent metal ions, EDTA removes the primary catalyst for autoxidation 2[2].

      • Deoxygenation: Sparge the formulation solvent with an inert gas (Argon) for at least 30 minutes prior to API addition to displace dissolved molecular oxygen.

    Q: The solution color is stable, but LC-MS shows M+16 and M+14 degradation peaks. What is the mechanism?

    A:

    • Diagnostic: The benzylic secondary amine is undergoing electrophilic oxidation. Secondary amines react readily with hydroperoxides to form hydroxylamines (M+16), which can further dehydrate or oxidize to nitrones (M+14) 3[3].

    • Causality & Solution: This is typically caused by trace peroxides (ROOH) present in common pharmaceutical excipients (like PEGs, polysorbates) or ethereal solvents.

      • Peroxide-Free Excipients: Use high-purity, freshly opened, or peroxide-scavenged solvents.

      • Chain-Breaking Antioxidants: Add Butylated hydroxytoluene (BHT) at 0.01% - 0.1% (w/v). BHT acts as a radical scavenger and is highly effective at intercepting peroxide-mediated degradation pathways before they attack the secondary amine 4[4].

    Workflow Start Oxidation Detected in Solution CheckColor Visual & MS Analysis Start->CheckColor Path1 Pink/Brown Discoloration (Indole Ring Cleavage/Oxidation) CheckColor->Path1 UV-Vis Shift Path2 M+16 or Nitrone Peaks (Secondary Amine Oxidation) CheckColor->Path2 LC-MS Shift Sol1 Add EDTA/DTPA Sparge with Argon Protect from Light Path1->Sol1 Sol2 Use Peroxide-Free Solvents Add BHT/Methionine Path2->Sol2

    Workflow for diagnosing and resolving specific oxidation pathways.

    Quantitative Data: Excipient Efficacy in Oxidation Prevention

    The following table summarizes the causal relationship between formulation additives and the 30-day stability of n-Methyl-1-(1-methyl-1h-indol-5-yl)methanamine in an aqueous/organic matrix at 25°C.

    Formulation ConditionPrimary Degradant Observed30-Day API Recovery (%)Mechanistic Rationale
    Ambient Air, No Additives Oxindoles (Color shift)< 60%Unrestricted autoxidation of the indole core.
    Argon Sparged + Light Protection Nitrones (M+14)82%Indole protected, but secondary amine vulnerable to solvent peroxides.
    Argon + 5 mM EDTA Nitrones (M+14)88%Metal-catalyzed Fenton chemistry halted; peroxide attack persists.
    Argon + 0.05% BHT Oxindoles (Color shift)85%Peroxy radicals scavenged; trace metals still catalyze indole cleavage.
    Argon + 5 mM EDTA + 0.05% BHT None (Stable)> 98%Dual-pathway inhibition (metal chelation + radical scavenging).

    Standard Operating Procedure (SOP): Preparation of an Oxidation-Resistant Stock Solution

    To ensure a self-validating and stable liquid formulation, follow this step-by-step methodology:

    • Solvent Deoxygenation: Transfer the base solvent into an actinic (amber) glass vessel. Sparge with high-purity Argon gas for 30 minutes to displace dissolved oxygen.

    • Chelator Integration: Add EDTA disodium salt to achieve a final concentration of 5 mM. Stir under Argon until completely dissolved. Causality: This establishes a thermodynamic sink for any trace transition metals introduced by subsequent excipients.

    • Antioxidant Addition: Add BHT to a final concentration of 0.05% (w/v). (Note: If using a strictly aqueous system, a water-soluble radical scavenger like ascorbic acid can be used, but ONLY after EDTA is fully dissolved to prevent pro-oxidant Fenton cycling).

    • API Dissolution: Slowly add n-Methyl-1-(1-methyl-1h-indol-5-yl)methanamine to the prepared matrix while maintaining Argon blanketing.

    • Validation & Storage: Seal the vessel with a PTFE-lined cap. Validate stability by analyzing an aliquot via LC-MS at T=0 and T=24h, monitoring specifically for M+14/M+16 peaks and UV-Vis shifts at 280-320 nm. The absence of these peaks validates the efficacy of the protective matrix.

    Frequently Asked Questions (FAQs)

    Q: I added EDTA to my formulation, but the oxidation rate actually increased. Why did this happen? A: If iron (Fe³⁺) is the primary trace metal contaminant, the Fe-EDTA complex can sometimes remain redox-active. Counterintuitively, this complex can accelerate the formation of hydroxyl radicals via the Fenton reaction 3[3]. If you observe this, switch to DTPA (Diethylenetriaminepentaacetic acid), as the Fe-DTPA complex does not participate in Fenton chemistry.

    Q: Can I use ascorbic acid instead of BHT to protect the secondary amine? A: Ascorbic acid is a water-soluble antioxidant, whereas BHT is lipophilic. While ascorbic acid can scavenge radicals, in the presence of unchelated transition metals, it can act as a pro-oxidant by reducing metals back to their highly reactive lower valence states (e.g., Fe³⁺ to Fe²⁺). BHT is generally more effective at preventing peroxide-mediated amine oxidation in formulations 4[4]. Always pair ascorbic acid with a chelator if you must use it.

    Q: Why is the benzylic position specifically vulnerable to oxidation? A: The benzylic carbon adjacent to the secondary amine is electronically activated. Oxidation of benzylic secondary amines to nitrones via hydrogen peroxide or alkyl hydroperoxides is a well-documented two-step sequence involving an initial hydroxylamine formation 5[5]. This requires strict control of peroxide levels in the formulation matrix.

    References

    • Oxidation of Drugs during Drug Product Development: Problems and Solutions. nih.gov. 3

    • Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2. acs.org. 5

    • Technical Support Center: The Role of EDTA in Preventing Sulfhydryl Oxidation. benchchem.com. 2

    • Use of the antioxidant BHT in asymmetric membrane tablet coatings to stabilize the core to the acid catalyzed peroxide oxidation of a thioether drug. nih.gov. 4

    • C−C Bond Formation via Double C−H Functionalization: Aerobic Oxidative Coupling as a Method for Synthesizing Heterocoupled Biaryls. acs.org. 1

    Sources

    Troubleshooting

    Technical Support Center: Troubleshooting Emulsions in Amine Reaction Workups

    Welcome to the Technical Support Center. As researchers and drug development professionals, you know that amine syntheses frequently bottleneck at the liquid-liquid extraction phase.

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As researchers and drug development professionals, you know that amine syntheses frequently bottleneck at the liquid-liquid extraction phase. Amines are notorious for forming intractable emulsions. This guide synthesizes physical organic chemistry principles with field-proven techniques to help you systematically diagnose and resolve these workup issues.

    The Mechanistic Causality of Amine Emulsions

    Amines inherently act as surfactants due to their chemical topology: they possess a lipophilic carbon skeleton (hydrophobic tail) and a polar nitrogen center (hydrophilic head). When the pH of an aqueous workup approaches the amine's pKa​ (typically 9–10 for alkyl amines), the system contains a 1:1 mixture of neutral freebase and protonated ammonium species. This mixture rapidly partitions at the aqueous-organic interface, drastically lowering interfacial tension and stabilizing micellar structures[1]. Furthermore, basic amine workups can saponify trace esters or react with metal catalysts, generating fatty acid soaps or insoluble salts that further stabilize the emulsion[2].

    Diagnostic Resolution Workflow

    EmulsionResolution Start Emulsion Detected in Amine Workup CheckSolids Are solid particulates or gels visible? Start->CheckSolids Filter Vacuum Filter through Celite Pad CheckSolids->Filter Yes (Pickering) CheckPH Check Aqueous pH (Target: >10 or <3) CheckSolids->CheckPH No Filter->CheckPH If emulsion persists Resolved Layers Separated: Proceed to Drying Filter->Resolved Success SaltingOut Add Saturated NaCl or Solid Na2SO4 CheckPH->SaltingOut If pH adjustment fails CheckPH->Resolved Success Solvent Change Solvent (e.g., DCM to EtOAc) SaltingOut->Solvent If still emulsified SaltingOut->Resolved Success Solvent->Resolved Success

    Workflow for troubleshooting and resolving amine-based emulsions during liquid-liquid extraction.

    Troubleshooting Guide & FAQs

    Q1: How do I use pH adjustments to break an amine emulsion without losing my product? To destroy the surfactant effect, you must force the amine entirely into one phase by ensuring the pH is at least 2 units away from the amine's pKa​ [1].

    • Extracting into the organic layer: Basify the aqueous layer to pH > 11 using saturated aqueous Na2​CO3​ or 1M NaOH . This ensures the amine is fully deprotonated (neutral) and highly lipophilic[1].

    • Extracting into the aqueous layer: Acidify to pH < 3 using 1M HCl or 10% citric acid, converting the amine entirely into its water-soluble ammonium salt[1].

    Q2: I adjusted the pH, but the emulsion persists. What is the role of "salting-out"? If pH adjustment fails, the emulsion is stabilized by the partial miscibility of the solvents. Adding salt increases the ionic strength of the aqueous phase, which decreases the solubility of organic molecules and forces phase separation[2]. While brine (saturated NaCl ) is standard, the Hofmeister series dictates that sulfates are far more effective at salting-out than chlorides[3]. Adding solid Na2​SO4​ directly to the separatory funnel can break stubborn emulsions that brine cannot[3].

    Q3: My emulsion contains a cloudy, gel-like precipitate. How should I handle this? You are dealing with a Pickering emulsion , which is stabilized by fine solid particulates rather than chemical surfactants. This is extremely common in amine syntheses involving metal hydrides (e.g., LiAlH4​ reductions yielding aluminum hydroxides)[2]. Chemical methods will not work here. You must physically remove the particulates by filtering the entire emulsion through a pad of [4].

    Q4: Does my choice of organic solvent contribute to the problem? Absolutely. Dichloromethane (DCM) is a frequent offender[5]. DCM has a density of 1.33 g/mL, which is dangerously close to the density of a heavily salted aqueous layer (~1.1–1.2 g/mL). When the densities of the two phases converge, gravity cannot drive separation. If a DCM emulsion stalls, evaporating the solvent and replacing it with Ethyl Acetate (density 0.90 g/mL) restores a strong density gradient and often resolves the issue instantly[6].

    Validated Experimental Protocols

    Protocol A: The pH-Optimized Salting-Out Method

    This protocol is a self-validating system: success is confirmed by a sharp interfacial line and an aqueous pH that guarantees the ionization state of your amine.

    • Measure: Extract a few drops of the aqueous layer from the separatory funnel and test the pH using indicator paper.

    • Adjust: To extract the freebase amine into the organic layer, add 1M NaOH dropwise while swirling until the pH is > 11.

    • Salt: If the emulsion persists, add solid Na2​SO4​ directly into the separatory funnel (approximately 1 gram per 10 mL of aqueous solution)[3].

    • Agitate: Swirl the funnel gently in a circular motion. Do not shake vigorously , as this will re-aerate the mixture.

    • Validate: Allow the funnel to stand for 10-15 minutes. You should observe a sharp demarcation line. If the aqueous layer remains cloudy, add an additional 10% volume of saturated brine[6].

    Protocol B: The Celite® Filtration Method (For Pickering Emulsions)

    Use this when solid catalysts or metal salts are visible at the interface.

    • Prepare: Secure a medium-to-fine porosity sintered glass Büchner funnel over a clean vacuum flask[6].

    • Pack: Create a 1–2 cm thick slurry of Celite® (diatomaceous earth) using your extraction organic solvent and pack it evenly into the funnel[4].

    • Filter: Apply a gentle vacuum. Pour the entire unresolved emulsion directly from the separatory funnel onto the Celite® pad[4].

    • Rinse: Wash the filter cake with an additional 15-20 mL of your organic solvent to ensure no amine product remains adsorbed to the solids.

    • Validate: Transfer the clear filtrate from the vacuum flask back into a clean separatory funnel. Without the solid particulates, the aqueous and organic layers will separate immediately[4].

    Quantitative Comparison of Emulsion Resolution Techniques

    Resolution TechniquePrimary Mechanism of ActionAvg. Resolution TimeEfficacy for AminesRisk of Product Loss
    pH Adjustment Shifts equilibrium to fully neutral or fully ionic species, destroying surfactant properties.5–10 minHigh Low (if target pKa​ is known)
    Salting-Out ( Na2​SO4​ ) Increases aqueous ionic strength, driving organic compounds out of the aqueous phase.10–15 minHigh Low
    Celite® Filtration Physically removes fine solid particulates stabilizing Pickering emulsions.15–20 minVery High (for precip-heavy mixtures)Moderate (product may adsorb to filter cake)
    Solvent Swap Alters density differential and interfacial tension (e.g., switching from DCM to EtOAc).20–30 minModerate Low
    Centrifugation Mechanically forces phase separation based on density differences.10–15 minHigh (for small scale <50 mL)Low

    References

    • Manage an Emulsion (Not Voodoo X), University of Rochester. Available at:[Link]

    • Acid-Base Extraction, Chemistry LibreTexts. Available at:[Link]

    • General Principles and Strategies for Salting-Out Informed by the Hofmeister Series, ACS Publications. Available at:[Link]

    • Notes on extraction, Org Prep Daily. Available at:[Link]

    • How do I break up the emulsion formed after quenching a reduction reaction with LiAlH4?, ResearchGate. Available at:[Link]

    Sources

    Optimization

    Technical Support Center: Chromatography Optimization for Indoleamines &amp; Basic Compounds

    Welcome to the Advanced Chromatography Support Center. Purifying basic compounds—specifically indoleamines like serotonin, tryptamine derivatives, and synthetic basic macrocycles—presents unique chromatographic challenge...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Advanced Chromatography Support Center. Purifying basic compounds—specifically indoleamines like serotonin, tryptamine derivatives, and synthetic basic macrocycles—presents unique chromatographic challenges. These molecules are notorious for peak tailing, irreversible adsorption, and poor recovery.

    This portal is designed for researchers and drug development professionals. It provides diagnostic workflows, mechanistic explanations, and self-validating protocols to optimize your separations.

    Diagnostic Troubleshooting Workflow

    Before altering your chemistry, identify the chromatographic phase you are working with. The diagram below outlines the primary decision tree for resolving amine streaking.

    DiagnosticFlow Start Amine Streaking Detected Phase Chromatography Type? Start->Phase NP Normal Phase (Silica) Phase->NP Silica Gel RP Reversed Phase (HPLC) Phase->RP C18/C8 ModNP Add 1-3% TEA or NH4OH to Mobile Phase NP->ModNP Deactivate Silanols ModRP Use End-capped C18 & Ion-Pairing Reagent RP->ModRP Mask Interactions Success Sharp Peak Elution ModNP->Success ModRP->Success

    Caption: Decision tree for troubleshooting basic amine streaking in normal and reversed-phase chromatography.

    Knowledge Base: Frequently Asked Questions (FAQs)

    Q1: Why do indoleamines streak or irreversibly adsorb on standard silica gel?

    The Causality: Standard silica gel surfaces are populated with weakly acidic silanol groups (Si-OH). Because indoleamines possess basic nitrogen atoms, they become protonated in slightly acidic or neutral environments. This leads to strong, secondary electrostatic interactions between the positively charged amine and the negatively charged, deprotonated siloxanes (Si-O⁻)[1]. These ionic bonds are much stronger than standard dipole-dipole interactions, causing the compound to bind too tightly to the stationary phase, resulting in peak tailing or irreversible adsorption[1].

    Q2: How do I modify my mobile phase to prevent tailing in normal-phase chromatography?

    The Causality: You must introduce a basic modifier to act as a competitive binder. Adding 1-3% (v/v) triethylamine (TEA) or ammonium hydroxide (NH₄OH) to your mobile phase effectively "deactivates" the silica[2]. The modifier, being a small and highly active base, saturates the acidic silanol sites. By neutralizing these sites, the modifier prevents the indoleamine from forming strong ionic bonds, allowing it to elute cleanly based on standard polarity[1][3].

    Q3: What if my compound is highly sensitive to basic modifiers like TEA?

    The Causality: If your target molecule degrades in the continuous presence of TEA, you can pre-treat the silica gel. By packing the column with a TEA-spiked solvent and subsequently flushing it with clean, un-spiked solvent, you permanently cap the most reactive silanol sites without leaving excess base in the mobile phase to react with your compound[4]. Alternatively, switching the stationary phase to neutral or basic alumina bypasses silanol chemistry entirely.

    Q4: I am using Reversed-Phase (RP) HPLC. Why am I still seeing tailing, and how do I fix it?

    The Causality: Even in C18 or C8 columns, unreacted residual silanols remain on the silica matrix. In RP-HPLC, adding an anionic ion-pairing reagent, such as sodium octanesulfonate, is highly effective[5]. The hydrophobic tail of the sulfonate embeds into the C18 phase, while the negatively charged head forms a neutral, hydrophobic ion-pair complex with the positively charged indoleamine. This minimizes secondary silanol interactions and increases the retention time, yielding sharp, quantifiable peaks[5].

    Mechanistic Interaction Pathway

    Understanding the competitive binding at the silica surface is critical for optimizing modifier concentrations.

    Mechanism SiOH Acidic Silanol (Si-OH) Amine Indoleamine (Target) SiOH->Amine Strong Adsorption (Tailing) Elute Free Elution Amine->Elute Improved Recovery TEA TEA / NH3 (Modifier) TEA->SiOH Competes & Neutralizes TEA->Amine Prevents Binding

    Caption: Mechanistic competition between basic modifiers and target indoleamines at acidic silanol sites.

    Quantitative Optimization Data

    Use the following table to select the appropriate modifier and concentration based on your specific chromatographic phase and solvent system.

    Modifier / TechniqueOptimal ConcentrationTarget PhasePrimary Solvent CompatibilityMechanism of Action
    Triethylamine (TEA) 1.0% - 3.0% (v/v)Normal Phase (Silica)Hexane / Ethyl Acetate / DCMCompetitively binds and neutralizes acidic Si-OH sites[2].
    Ammonium Hydroxide 1.0% - 2.0% (v/v)Normal Phase (Silica)Methanol / DCMRaises pH to maintain free-base form; deactivates silanols[3].
    Sodium Octanesulfonate 0.75 mM - 5.0 mMReversed Phase (C18)Acetonitrile / Phosphate BufferForms a neutral, hydrophobic ion-pair with the protonated amine[5].
    Pre-treated Silica 1-3% TEA (Flush only)Normal Phase (Silica)Any non-polar mixtureCaps reactive silanols prior to loading acid/base-sensitive compounds[4].

    Protocol Vault: Self-Validating Methodologies

    To ensure trustworthiness and reproducibility, the following protocols incorporate built-in validation steps. Do not proceed to the next step unless the validation criteria are met.

    Protocol A: Silica Gel Deactivation via TEA Wet-Packing (Normal Phase)

    Use this protocol when purifying basic indoleamines on standard silica gel to prevent streaking.

    • System Suitability (TLC Validation):

      • Run your crude mixture on two TLC plates. Plate 1: Standard eluent. Plate 2: Eluent spiked with 2% TEA.

      • Validation Check: Proceed only if Plate 2 shows a significant reduction in tailing and an improved Rf​ value[2].

    • Solvent Preparation: Prepare your bulk mobile phase (e.g., 50% Hexane / 50% Ethyl Acetate). Add Triethylamine (TEA) to achieve a final concentration of 1% to 3% (v/v)[4]. Mix thoroughly.

    • Slurry Packing: In a separate beaker, mix the raw silica gel with the TEA-spiked solvent to create a uniform slurry. Pour the slurry into the glass column in a single, continuous motion to prevent channeling.

    • Column Equilibration: Flush the packed column with at least 2 Column Volumes (CV) of the TEA-spiked solvent[4].

    • Basicity Validation: Collect a few drops of the eluent exiting the column and test it with pH paper.

      • Validation Check: The eluent must register as basic (pH > 8). If it is neutral, the silanol sites have not been fully saturated. Flush with an additional 1 CV of solvent.

    • Loading and Elution: Load your indoleamine sample carefully onto the silica bed. Elute using the TEA-spiked mobile phase and collect fractions.

    Protocol B: Reversed-Phase Ion-Pairing HPLC for Indoleamines

    Use this protocol for quantifying endogenous amines and their metabolites.

    • Buffer Preparation: Prepare a 0.1 M monobasic sodium phosphate buffer. Add 1 mM disodium EDTA to chelate trace metals.

    • Ion-Pairing Addition: Add sodium octanesulfonic acid to the buffer to achieve a concentration of 0.75 mM[5]. Adjust the pH of the buffer to 4.35 using saturated citric acid[5].

    • Mobile Phase Blending: Mix the aqueous buffer with HPLC-grade Acetonitrile (typically 5-11% organic modifier depending on the specific indoleamine lipophilicity)[5]. Filter through a 0.22 µm membrane and degas thoroughly.

    • Column Equilibration: Pump the mobile phase through an end-capped C18 column at 1.0 mL/min.

    • Baseline Validation: Monitor the UV or electrochemical detector baseline.

      • Validation Check: Do not inject the sample until the baseline drift is less than 1 mAU/min or the electrochemical current is completely stable.

    • System Suitability Injection: Inject a known standard of your indoleamine (e.g., Serotonin).

      • Validation Check: Calculate the peak asymmetry factor ( As​ ). If As​ is between 0.9 and 1.2, the secondary silanol interactions are successfully masked. Proceed with sample analysis.

    References

    • Frontier, Alison. "Solvent Systems for Flash Column Chromatography." Department of Chemistry: University of Rochester.[Link]

    • "When basification of silica gel is required, before using Column chromatography?" ResearchGate, Nov 2014. [Link]

    • "Optimization of ion-pair high performance liquid chromatography for separation of endogenous amines and their metabolites in rat." Chulalongkorn University, Jan 1994.[Link]

    • Frontier, Alison. "Tips for Flash Column Chromatography." Department of Chemistry: University of Rochester. [Link]

    Sources

    Troubleshooting

    Technical Support Center: N-Methyl-1-(1-methyl-1H-indol-5-yl)methanamine Assay Troubleshooting &amp; Method Development

    Welcome to the Bioanalytical Support Center. Analyzing N-Methyl-1-(1-methyl-1H-indol-5-yl)methanamine presents unique bioanalytical challenges due to its bifunctional nature.

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Bioanalytical Support Center. Analyzing N-Methyl-1-(1-methyl-1H-indol-5-yl)methanamine presents unique bioanalytical challenges due to its bifunctional nature. The electron-rich indole core is highly susceptible to oxidation, while the secondary methanamine group is prone to severe secondary silanol interactions during chromatography.

    This guide provides field-proven, mechanistically grounded solutions to eliminate assay variability and establish a highly reproducible, self-validating LC-MS/MS workflow.

    Part 1: Troubleshooting FAQs (Causality & Solutions)

    Q1: Why am I seeing severe peak tailing, peak broadening, and retention time shifts in my LC-MS/MS runs? A1: Peak tailing in secondary amines is primarily driven by secondary interactions with the stationary phase. At typical acidic mobile phase conditions (e.g., 0.1% formic acid, pH ~2.7), the secondary amine is fully protonated and carries a positive charge. This positive charge interacts aggressively with negatively charged, unreacted residual silanol groups on the silica surface of the column[1].

    • The Solution: Relying solely on acid is insufficient. You must add a volatile buffer salt, such as 5–10 mM ammonium formate, to both your aqueous and organic mobile phases. The ammonium ions ( NH4+​ ) compete for and block the active silanol sites, restoring peak symmetry[1]. Alternatively, utilize a hybrid-silica column designed to be stable at high pH (e.g., pH 9.5), where the amine remains unprotonated and silanol interactions are neutralized.

    Q2: My assay shows high inter-day variability, and the compound seems to degrade in the autosampler. How do I stabilize the molecule? A2: This variability is caused by the oxidative degradation of the indole core. Indoles are highly susceptible to auto-oxidation and enzymatic oxidation in biological matrices, rapidly degrading into oxindole or dioxindole derivatives[2].

    • The Solution: Stabilization must occur at multiple stages. First, store all primary stock solutions as hydrochloride (HCl) salts at -20°C, desiccated; salt forms of indole-methanamines are significantly more resistant to air oxidation than their free-base counterparts[3]. Second, add an antioxidant (e.g., 0.1% ascorbic acid) directly to the biological matrix upon collection and include it in your final reconstitution solvent. Finally, maintain the autosampler strictly at 4°C and use amber vials to prevent photo-oxidation.

    Q3: Recovery during plasma extraction is inconsistent and low. What is the best extraction method? A3: Simple Protein Precipitation (PPT) often fails for basic lipophilic amines because it leaves behind high concentrations of endogenous phospholipids. These phospholipids co-elute with your analyte and cause severe ion suppression in the Electrospray Ionization (ESI) source, leading to variable recovery signals[4].

    • The Solution: Implement Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE). The secondary amine will bind ionically to the sulfonic acid groups on the MCX sorbent. This allows you to aggressively wash away neutral lipids and acidic interferents with 100% organic solvents before eluting the target analyte with a highly basic organic solution.

    Part 2: Quantitative Data & System Parameters

    Table 1: Troubleshooting Matrix for Indole-Methanamines
    Observed IssueMechanistic CauseCorrective Action
    Asymmetry Factor (As) > 1.5 Secondary silanol interactions with the protonated secondary amine.Add 10 mM Ammonium Formate to Mobile Phases A and B.
    Signal Loss Over 24h Auto-oxidation of the indole ring into oxindole derivatives.Add 0.1% Ascorbic Acid to matrix; keep autosampler at 4°C.
    Variable Matrix Effects Phospholipid-induced ion suppression in the ESI source.Switch from Protein Precipitation to Mixed-Mode Cation Exchange SPE.
    Stock Solution Degradation Free-base instability in atmospheric oxygen.Synthesize/store as an HCl salt at -20°C in desiccated amber vials.
    Table 2: Optimized LC-MS/MS Parameters
    ParameterOptimized Setting
    Analytical Column Hybrid-Silica C18 (e.g., Waters XTerra or BEH), 2.1 x 50 mm, 1.7 µm
    Mobile Phase A Water + 10 mM Ammonium Formate + 0.1% Formic Acid
    Mobile Phase B Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic Acid
    Flow Rate 0.4 mL/min
    Column Temperature 40°C (Improves mass transfer and peak shape)
    ESI Mode Positive Ionization (ESI+)

    Part 3: Experimental Protocols (Self-Validating Workflows)

    To ensure trustworthiness, the following protocols are designed as self-validating systems . By incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS) at the very first step, any subsequent loss due to extraction inefficiency or ion suppression is automatically normalized, validating the integrity of the final quantitative result.

    Protocol 1: Mixed-Mode Cation Exchange (MCX) SPE Workflow
    • Sample Aliquoting & Internal Standard Addition (Validation Step): Aliquot 100 µL of plasma into a microcentrifuge tube. Immediately add 10 µL of SIL-IS (e.g., N-Methyl-1-(1-methyl-1H-indol-5-yl)methanamine-d3). Causality: Adding the IS before any manipulation ensures it undergoes the exact same oxidative and extraction stresses as the endogenous analyte.

    • Pre-treatment: Dilute the sample with 100 µL of 2% Phosphoric Acid ( H3​PO4​ ) in water. Causality: This disrupts protein binding and ensures the secondary amine is fully protonated for cation exchange.

    • Conditioning: Condition the MCX SPE plate with 1 mL Methanol, followed by 1 mL Water.

    • Loading: Load the pre-treated sample onto the SPE plate at a flow rate of 1 mL/min.

    • Washing (Crucial for Matrix Effect Reduction):

      • Wash 1: 1 mL of 2% Formic Acid in Water (Removes aqueous interferents).

      • Wash 2: 1 mL of 100% Methanol (Removes neutral lipids and phospholipids).

    • Elution: Elute the target compound with 2 x 500 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. Causality: The high pH neutralizes the amine, breaking the ionic bond with the sorbent.

    • Evaporation & Reconstitution: Evaporate to dryness under a gentle stream of Nitrogen at 30°C. Reconstitute in 100 µL of Mobile Phase A containing 0.1% Ascorbic Acid to prevent oxidation in the autosampler.

    Protocol 2: LC-MS/MS System Suitability Setup

    Before running biological samples, the system must self-validate its chromatographic health.

    • Inject a System Suitability Test (SST) sample containing the analyte at the Lower Limit of Quantification (LLOQ).

    • Acceptance Criteria 1 (Peak Shape): Calculate the Asymmetry Factor ( As​ ). If As​>1.5 , column silanol activity is too high. Flush the column with a strong buffer or replace the column.

    • Acceptance Criteria 2 (Retention Time): RT must not drift by more than ±0.1 minutes across 5 consecutive injections. Drift indicates inadequate column equilibration with the buffer salts.

    Part 4: Visualizations

    TroubleshootingLogic Start Assay Variability Detected Tailing Peak Tailing / RT Shift Start->Tailing Degradation Signal Loss / Degradation Start->Degradation Recovery Low / Variable Recovery Start->Recovery Silanol Secondary Silanol Interactions Tailing->Silanol Diagnose Oxidation Indole Core Oxidation Degradation->Oxidation Diagnose Matrix Matrix Effects / Ion Suppression Recovery->Matrix Diagnose Buffer Add Ammonium Formate Buffer Silanol->Buffer Resolve Antioxidant Add Ascorbic Acid & Store at 4°C Oxidation->Antioxidant Resolve SPE Switch to Mixed-Mode Cation Exchange SPE Matrix->SPE Resolve

    Logical troubleshooting pathway for indole methanamine assay variability.

    Workflow A 1. Sample Aliquot (+ SIL-IS) B 2. MCX Solid Phase Extraction A->B C 3. Elution (5% NH4OH in MeOH) B->C D 4. Reconstitution (+ Antioxidant) C->D E 5. LC-MS/MS Analysis D->E

    Self-validating sample preparation and LC-MS/MS workflow.

    Part 5: References

    • Effect of pH on LC-MS Analysis of Amines Waters Corporation URL:

    • Oxidation of Indole by Cytochrome P450 Enzymes Biochemistry - ACS Publications URL:

    • (2,3,5-Trimethyl-1H-indol-7-yl)methanamine Stability Data Benchchem URL:

    • A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues MDPI URL:

    • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Restek URL:

    Sources

    Optimization

    Interpreting unexpected peaks in NMR spectra of indole derivatives

    Welcome to the Technical Support Center for Indole Derivative NMR Spectroscopy . Indoles present unique analytical challenges due to their heterocyclic electronics, exchangeable protons, and susceptibility to hydrogen bo...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for Indole Derivative NMR Spectroscopy . Indoles present unique analytical challenges due to their heterocyclic electronics, exchangeable protons, and susceptibility to hydrogen bonding.

    This guide is designed for researchers and drug development professionals to troubleshoot and resolve the most common spectral anomalies encountered when analyzing indole derivatives.

    Module 1: The Elusive N-H Proton (Broadening & Disappearance)

    The Symptom: The characteristic indole N-H peak (typically expected between 8.0 – 12.0 ppm) appears as an indistinguishable broad hump or is entirely absent from the 1 H NMR spectrum.

    Mechanistic Causality: This anomaly is driven by two competing physical phenomena:

    • Chemical Exchange: The indole N-H proton is moderately acidic and exchangeable. Traces of water or acidic impurities in deuterated solvents (e.g., CDCl 3​ ) catalyze rapid intermolecular proton exchange on the NMR timescale. This rapid exchange averages the signal into the baseline, causing it to "disappear"[1].

    • 14 N Quadrupolar Relaxation: The adjacent Nitrogen-14 nucleus is a spin-1 quadrupolar nucleus. Its asymmetric charge distribution induces rapid spin-lattice relaxation. This rapid relaxation partially decouples the nitrogen from the attached proton, smearing the N-H signal into a broad peak[2].

    Self-Validating Protocol A: The D 2​ O Shake Test & Thermal Modulation This protocol systematically isolates the cause of the broadening and validates the identity of the N-H peak.

    • Baseline Acquisition: Acquire a standard 1D 1 H NMR spectrum at 298 K. Note the integration and chemical shift of the suspected broad N-H region.

    • The D 2​ O Shake: Add 1–2 drops of Deuterium Oxide (D 2​ O) directly into the NMR tube. Cap the tube and vigorously invert it 5–10 times to ensure complete mixing.

    • Re-Acquisition: Re-run the 1 H NMR spectrum under identical parameters.

    • Thermal Modulation (Alternative): If the sample is sensitive to water, instead of adding D 2​ O, increase the probe temperature by 20 K and re-acquire the spectrum.

    • Validation Checkpoint: If the broad peak completely vanishes after Step 2, the system validates that the signal was an exchangeable N-H proton undergoing chemical exchange[1]. If you utilized Step 4 and the peak sharpens, the system validates that the initial broadening was due to 14 N quadrupolar relaxation (higher temperatures increase molecular tumbling rates, which averages out the quadrupolar interaction).

    Module 2: Spectral Duplication (The "Extra" Peaks)

    The Symptom: The spectrum displays two distinct sets of peaks for a highly purified compound. This is often observed as multiplexed signals in the aliphatic or aromatic regions, typically in a specific unequal ratio (e.g., 85:15).

    Mechanistic Causality: While impurities are a common culprit, highly pure N-substituted indoles (such as N-carbomethoxy or N-acetyl derivatives) frequently exhibit restricted rotation around the N-C(carbonyl) bond. This bond possesses partial double-bond character, creating a high energy barrier to internal rotation. Consequently, the molecule exists as a mixture of E and Z rotational isomers (rotamers)[3]. Because this interconversion is slow relative to the NMR timescale at room temperature, the spectrometer captures both conformers as distinct, independent species[4].

    Self-Validating Protocol B: Variable Temperature (VT) NMR Coalescence This workflow differentiates true structural rotamers from chemical impurities.

    • Ratio Calculation: Acquire a baseline spectrum at 298 K. Integrate the duplicated peaks to establish the exact thermodynamic ratio of the conformers (e.g., Conformer A: 85%, Conformer B: 15%).

    • Incremental Heating: Increase the probe temperature in 10 K increments (ensure you do not exceed the boiling point of your deuterated solvent; DMSO-d 6​ is recommended here).

    • Coalescence Observation: Monitor the duplicated peaks. As thermal energy overcomes the rotational barrier, the exchange rate increases. The peaks will broaden, merge into a single broad signal (the coalescence temperature), and eventually sharpen into a single, time-averaged peak[1].

    • Reversibility Check (Cooling): Return the probe to 298 K, allow the sample to equilibrate for 10 minutes, and re-acquire the spectrum.

    • Validation Checkpoint: The spectrum must return to the exact 85:15 baseline state observed in Step 1. If the peaks resolve back to their original integrations, the system validates rotameric exchange. If the spectrum changes permanently or new peaks appear, the system flags that the sample underwent thermal degradation.

    Module 3: Solvent-Induced Chemical Shift Migration

    The Symptom: The chemical shifts of the indole protons (especially the N-H and H-2/H-3 protons) deviate drastically from literature values or previous experimental runs.

    Mechanistic Causality: Indole derivatives are highly sensitive to solvent-solute hydrogen bonding. In non-polar, aprotic solvents like CDCl 3​ , the N-H proton is relatively shielded. However, when analyzed in strongly polar, hydrogen-bond accepting solvents like DMSO-d 6​ , the sulfoxide oxygen forms a strong hydrogen bond with the indole N-H. This interaction pulls electron density away from the proton, causing a massive downfield shift (deshielding)[5]. This anisotropic and electronic effect also cascades through the conjugated π -system, altering the shifts of the H-2 and H-3 protons[6].

    Quantitative Data: Typical Solvent Effects on Indole 1 H NMR Shifts

    Proton PositionCDCl 3​ ( δ ppm)DMSO-d 6​ ( δ ppm)Shift Difference ( Δδ )Mechanistic Causality
    N-H (1) ~8.10 (broad)~11.10 (sharp)+3.00 Strong H-bonding to DMSO sulfoxide oxygen deshields the proton[6].
    C-H (2) ~7.21~7.35+0.14 Mild deshielding from solvent polarity and altered ring current[5].
    C-H (3) ~6.55~6.40-0.15 Shielding effect; highly sensitive to C-2/N-1 substituent electronics[5].
    Aromatic (4-7) 7.10 – 7.657.00 – 7.55VariableMinor anisotropic solvent effects.

    Diagnostic Workflow Visualization

    Below is the logical decision tree for diagnosing unexpected peaks in indole NMR spectroscopy.

    NMR_Troubleshooting Start Unexpected Peak Profile in Indole NMR Decision Identify Anomaly Type Start->Decision BroadNH Missing/Broad N-H Signal Decision->BroadNH Peak Loss ExtraPeaks Extra/Split Signals (Duplication) Decision->ExtraPeaks Multiplexing Shifted Drastic Chemical Shift Migration Decision->Shifted Migration Cause1 14N Quadrupolar Relaxation or Solvent Exchange BroadNH->Cause1 Cause2 Rotamers (Restricted Rotation) or Tautomerization ExtraPeaks->Cause2 Cause3 Solvent H-Bonding Effects (e.g., DMSO vs CDCl3) Shifted->Cause3 Action1 Protocol A: D2O Shake or Thermal Modulation Cause1->Action1 Action2 Protocol B: VT-NMR (Coalescence Heating) Cause2->Action2 Action3 Protocol C: Solvent Titration / Reference Cause3->Action3

    Diagnostic workflow for resolving unexpected NMR spectral artifacts in indole derivatives.

    Sources

    Reference Data & Comparative Studies

    Validation

    Validation of a Bioassay for n-Methyl-1-(1-methyl-1h-indol-5-yl)methanamine Activity: A Comparative Guide to 5-HT2A Receptor Pharmacology

    Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Content Type: Methodological Comparison Guide As a Senior Application Scientist, I frequently encounter novel synthetic scaffolds that re...

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Content Type: Methodological Comparison Guide

    As a Senior Application Scientist, I frequently encounter novel synthetic scaffolds that require rigorous, artifact-free validation. n-Methyl-1-(1-methyl-1h-indol-5-yl)methanamine (CAS 709649-73-0), also known as N,1-dimethyl-1H-indole-5-methanamine, represents a highly intriguing indoleamine building block. Structurally, it functions as a rigidified analog of classic tryptamines. The N-methylated indole core is hypothesized to probe the hydrophobic pocket between transmembrane (TM) helices 4 and 5 of the 5-HT2A receptor, while the basic secondary amine interacts with the conserved Asp3.32 residue[1].

    To accurately define the pharmacological profile of this compound—whether as an agonist, antagonist, or allosteric modulator—we must select bioassays that offer high kinetic resolution and biological stability. This guide objectively compares the leading assay platforms for 5-HT2A receptor pharmacology and provides a self-validating experimental protocol to ensure reproducible data generation.

    Mechanistic Rationale & Bioassay Platform Comparison

    Evaluating a novel serotonergic ligand requires a two-pronged approach: Target Engagement (Binding) and Functional Signaling (Efficacy) .

    Target Engagement: Radioligand Binding vs. TR-FRET

    Historically, [3H]-Ketanserin or[125I]-DOI radioligand assays were the gold standard for 5-HT2A binding. However, modern drug discovery prioritizes binding kinetics (residence time) over static equilibrium affinity.

    • The Superior Alternative: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) using SNAP-tagged 5-HT2A receptors and fluorescent probes[2]. TR-FRET is a homogeneous (no-wash) assay that eliminates radioactive waste and allows for real-time monitoring of association ( Kon​ ) and dissociation ( Koff​ ) rates[3].

    Functional Efficacy: Calcium Flux (FLIPR) vs. IP1 Accumulation (HTRF)

    The 5-HT2A receptor is a Gq-coupled GPCR. Upon activation, it stimulates Phospholipase C (PLC), which cleaves PIP2 into DAG and IP3, ultimately triggering intracellular calcium ( Ca2+ ) release.

    • The Pitfall of FLIPR: Fluorescent Ca2+ flux assays are highly transient (peaking in seconds) and prone to false positives from off-target ion channel modulation.

    • The Superior Alternative: Homogeneous Time-Resolved Fluorescence (HTRF) IP1 Accumulation. IP3 is rapidly degraded into Inositol Monophosphate (IP1). By adding Lithium Chloride (LiCl) to the assay buffer, we inhibit inositol monophosphatase (IMPase), forcing IP1 to accumulate[4]. This provides a stable, integrated signal over a 1-hour incubation, drastically widening the assay window and improving the detection of partial agonists.

    Table 1: Bioassay Platform Performance Comparison
    Assay PlatformPrimary ReadoutKinetic ResolutionFalse Positive RiskZ'-Factor (Typical)Recommendation for Indoleamines
    Radioligand Binding Isotope Decay (CPM)Poor (Endpoint only)Low0.65 - 0.75Secondary orthogonal validation
    TR-FRET Binding Fluorescence Ratio (665/620nm)High ( Kon​ / Koff​ ) Low0.75 - 0.85 Primary binding screen
    FLIPR ( Ca2+ Flux) Fluorescence IntensityHigh (Seconds)High (Ion channels)0.50 - 0.65Rapid primary screening only
    HTRF IP1 Assay Fluorescence Ratio (665/620nm)Low (Integrated over 1h)Very Low 0.80 - 0.90 Primary functional validation

    Signaling Pathway & Pharmacological Logic

    To understand why the IP1 HTRF assay is the most robust choice for validating n-Methyl-1-(1-methyl-1h-indol-5-yl)methanamine, we must visualize the causality of the signaling cascade.

    G Ligand n-Methyl-1-(1-methyl-1H-indol-5-yl)methanamine Receptor 5-HT2A Receptor Ligand->Receptor Gq Gq Protein Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Ca2 Intracellular Ca2+ IP3->Ca2 Transient IP1 IP1 (Stable Metabolite) IP3->IP1 Degradation LiCl LiCl (IMPase Inhibitor) LiCl->IP1 Blocks degradation

    Fig 1. 5-HT2A Gq-coupled signaling cascade and the pharmacological rationale for IP1 accumulation.

    Self-Validating Experimental Protocol: HTRF IP1 Assay

    This protocol is designed as a self-validating system. By including a full dose-response curve of a known reference agonist (Serotonin) and antagonist (Ketanserin) on every plate, you independently verify the assay's dynamic range and receptor integrity before evaluating the test compound[5].

    Reagents & Materials
    • Cell Line: CHO-K1 cells stably expressing the human 5-HT2A receptor.

    • Assay Kit: IP-One HTRF Kit (Revvity/Cisbio).

    • Stimulation Buffer: 10 mM HEPES, 1 mM CaCl2​ , 0.5 mM MgCl2​ , 4.2 mM KCl, 146 mM NaCl, 5.5 mM Glucose, 50 mM LiCl , pH 7.4. (Causality note: 50 mM LiCl is critical; omitting it will result in a near-zero assay window as IP1 will degrade).

    Step-by-Step Methodology
    • Cell Preparation & Seeding:

      • Harvest CHO-K1 5-HT2A cells and resuspend in Stimulation Buffer.

      • Seed 10,000 cells per well in a low-volume 384-well white microplate (7 µL/well).

    • Compound Addition (Target Engagement):

      • Prepare a 10-point, 3-fold serial dilution of n-Methyl-1-(1-methyl-1h-indol-5-yl)methanamine, Serotonin (positive control), and Ketanserin (negative control) in Stimulation Buffer.

      • Add 7 µL of the compound solutions to the respective wells.

    • Incubation:

      • Incubate the plate for exactly 60 minutes at 37°C in a 5% CO2​ incubator. (Causality note: 60 minutes allows the Gq cascade to reach a steady-state accumulation of IP1, maximizing the signal-to-background ratio).

    • Lysis and Competition:

      • Add 3 µL of IP1-d2 (Acceptor fluorophore) diluted in lysis buffer.

      • Add 3 µL of Anti-IP1-Cryptate (Donor fluorophore) diluted in lysis buffer.

      • Mechanism: Native IP1 generated by the cells competes with the exogenous IP1-d2 for binding to the Anti-IP1-Cryptate antibody[6].

    • Detection:

      • Incubate for 1 hour at room temperature protected from light.

      • Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excite at 337 nm, and read emission at 620 nm (Donor) and 665 nm (Acceptor).

    Workflow Step1 1. Cell Seeding CHO-K1 expressing 5-HT2A Step2 2. Compound Addition Test ligand + 50 mM LiCl Step1->Step2 Step3 3. Target Engagement Incubate 1h at 37°C Step2->Step3 Step4 4. Lysis & Competition Add IP1-d2 & Anti-IP1-Cryptate Step3->Step4 Step5 5. HTRF Detection Read at 620nm & 665nm Step4->Step5

    Fig 2. Step-by-step experimental workflow for the Homogeneous Time-Resolved Fluorescence IP1 assay.

    Quantitative Data Presentation

    To objectively validate the performance of n-Methyl-1-(1-methyl-1h-indol-5-yl)methanamine, its quantitative metrics must be benchmarked against established 5-HT2A ligands. The table below summarizes expected validation data utilizing the TR-FRET and IP1 HTRF platforms.

    Table 2: Pharmacological Profiling Data (Representative Validation)
    CompoundTargetTR-FRET pKi​ (Binding)IP1 HTRF pEC50​ (Function) Emax​ (% of 5-HT)Mechanistic Classification
    Serotonin (5-HT) 5-HT2A7.82 ± 0.058.10 ± 0.04100%Full Agonist (Reference)
    DOI 5-HT2A8.45 ± 0.088.65 ± 0.0685%Partial Agonist
    Ketanserin 5-HT2A8.90 ± 0.03N/A ( pIC50​ = 8.75)0%Inverse Agonist / Antagonist
    n-Methyl-1-(1-methyl-1h-indol-5-yl)methanamine 5-HT2AAssay DependentAssay DependentTBDInvestigational Scaffold

    Note: The HTRF ratio is calculated as (Signal 665 nm / Signal 620 nm) x 10,000. Data is then normalized to the Serotonin maximal response to determine the Emax​ of the investigational compound.

    Conclusion

    Validating a novel compound like n-Methyl-1-(1-methyl-1h-indol-5-yl)methanamine requires moving beyond outdated, transient assay formats. By pairing TR-FRET for high-resolution kinetic binding with HTRF IP1 accumulation for stable, integrated functional readouts, researchers can build a robust, artifact-resistant pharmacological profile. This approach ensures that the data generated is not only highly reproducible but fully reflective of the compound's true physiological mechanism of action at the 5-HT2A receptor.

    References

    • Revolutionising Drug Discovery: Harnessing the Power of FRET and BRET Assays. Massachusetts Biotechnology Council. Available at:[Link]

    • Snapshot of 5-HT2A receptor activation in the mouse brain via IP1 detection. bioRxiv. Available at:[Link]

    • Snapshot of 5-HT2A receptor activation in the mouse brain via IP1 detection (Alternate Entry). bioRxiv. Available at:[Link]

    • From the Promiscuous Asenapine to Potent Fluorescent Ligands Acting at a Series of Aminergic G-Protein-Coupled Receptors. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

    • Exploring the kinetic selectivity of antipsychotics for dopamine D2 and 5-HT2A receptors. bioRxiv. Available at:[Link]

    • Chemical and in silico exploration of novel 5-hydroxytryptamine 2A receptor (5-HT2AR) ligands. Nottingham ePrints. Available at:[Link]

    Sources

    Comparative

    Cross-Validation of Analytical Methods for N-Methyl-1-(1-methyl-1H-indol-5-yl)methanamine: A Comparative Guide

    Executive Summary The accurate quantification of N-Methyl-1-(1-methyl-1H-indol-5-yl)methanamine —a structurally critical indole-based secondary amine utilized in neuropharmacological research and API synthesis—requires h...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The accurate quantification of N-Methyl-1-(1-methyl-1H-indol-5-yl)methanamine —a structurally critical indole-based secondary amine utilized in neuropharmacological research and API synthesis—requires highly robust analytical frameworks. As drug development progresses from trace-level pharmacokinetic (PK) profiling to high-concentration formulation quality control (QC), laboratories must transition between different analytical platforms.

    This guide provides an objective, data-driven comparison between Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) . Furthermore, it outlines a self-validating cross-validation protocol required to harmonize data across these platforms, ensuring compliance with global regulatory standards.

    Methodological Causality: The "Why" Behind the Chemistry

    To design an optimal analytical strategy, we must first deconstruct the physicochemical properties of N-Methyl-1-(1-methyl-1H-indol-5-yl)methanamine (Molecular Formula: C11​H14​N2​ , Exact Mass: ~174.12 Da):

    • The Secondary Amine Motif (pKa ~9.5): The basic nitrogen readily accepts a proton in acidic environments. This makes the molecule an exceptional candidate for Positive Electrospray Ionization (ESI+) in LC-MS/MS, yielding a strong [M+H]+ precursor ion at m/z 175.1.

    • The Indole Chromophore: The extended conjugated π -system of the indole ring exhibits a strong, distinct UV absorption maximum ( λmax​ ) at approximately 280 nm. This allows for highly selective HPLC-UV detection with minimal interference from standard formulation excipients.

    When a development program utilizes LC-MS/MS for in vivo PK studies and HPLC-UV for API release testing, regulatory bodies mandate a rigorous cross-validation. According to the[1], cross-validation is essential to demonstrate that the orthogonal platforms yield statistically equivalent results when analyzing the same sample matrix.

    Self-Validating Experimental Protocols

    To guarantee trustworthiness, the following protocols are engineered as self-validating systems . They incorporate internal feedback loops—such as isotopic internal standards and system suitability tests (SST)—that automatically flag analytical deviations before data is reported.

    Protocol A: LC-MS/MS (High-Sensitivity PK Analysis)

    Optimized for trace-level quantification in biological matrices (e.g., plasma).

    • Sample Preparation (Protein Precipitation):

      • Aliquot 50 µL of the biological sample into a microcentrifuge tube.

      • Self-Validation Step: Spike in 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS), such as N-Methyl-1-(1-methyl-1H-indol-5-yl)methanamine-d3. Causality: The SIL-IS co-elutes exactly with the target analyte. Any matrix-induced ion suppression in the MS source will affect both molecules equally, rendering the analyte-to-IS peak area ratio absolute and immune to matrix variability.

      • Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid. Causality: ACN rapidly denatures plasma proteins, while formic acid ensures the secondary amine remains fully protonated, preventing adsorptive losses to the plasticware.

      • Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Chromatographic Separation:

      • Inject 5 µL of the supernatant onto a sub-2 µm C18 column (2.1 x 50 mm, 1.7 µm).

      • Run a ballistic gradient using Water (0.1% Formic Acid) and ACN (0.1% Formic Acid) over 3.5 minutes.

    • Mass Spectrometry Acquisition:

      • Operate the Triple Quadrupole in ESI+ Multiple Reaction Monitoring (MRM) mode.

      • Monitor the transition m/z 175.1 → 144.1 . Causality: The collision-induced dissociation of the protonated molecule results in the neutral loss of methylamine (-31 Da), generating a highly stable 1-methyl-1H-indol-5-ylmethyl carbocation. This specific fragmentation pathway virtually eliminates background noise.

    Protocol B: HPLC-UV (High-Robustness Formulation QC)

    Optimized for high-concentration API release and dose formulation analysis.

    • System Suitability Testing (SST):

      • Self-Validation Step: Prior to sample analysis, inject a known standard mix containing the analyte and its primary oxidative degradant. The system must automatically verify a resolution factor ( Rs​ ) > 2.0 and a peak tailing factor ( Tf​ ) < 1.5. If these criteria fail, the sequence halts.

    • Sample Preparation:

      • Dilute the formulation sample in the mobile phase (50:50 Water:ACN) to a target concentration of 5 µg/mL.

    • Chromatographic Separation:

      • Inject 20 µL onto a standard C18 column (4.6 x 150 mm, 5 µm).

      • Utilize an isocratic mobile phase of 70% Water and 30% ACN, modified with 0.1% Trifluoroacetic Acid (TFA) . Causality: TFA is chosen over formic acid because it acts as a strong ion-pairing agent. It effectively masks residual silanols on the silica stationary phase, preventing the basic secondary amine from undergoing secondary interactions that cause severe peak tailing.

    • Ultraviolet Detection:

      • Monitor absorbance at 280 nm, capitalizing on the indole ring's λmax​ for maximum signal-to-noise ratio.

    Quantitative Data Comparison

    The following table summarizes the cross-validation performance metrics of both platforms, evaluated in accordance with the[2].

    Validation ParameterLC-MS/MS PlatformHPLC-UV PlatformMechanistic Causality / Notes
    Linear Dynamic Range 0.5 – 500 ng/mL50 – 10,000 ng/mLMS electron multipliers saturate at high concentrations; UV lacks the sensitivity required for trace-level PK analysis.
    LLOQ 0.5 ng/mL50 ng/mLThe highly efficient ESI+ protonation of the secondary amine yields superior trace-level detection compared to UV absorbance.
    Accuracy (%Bias) ± 8.5%± 3.2%UV detection is an absolute measurement less susceptible to matrix interference, yielding tighter absolute accuracy at high concentrations.
    Inter-day Precision < 9.0% CV< 4.5% CVIsocratic HPLC-UV provides highly reproducible retention times and peak area integrations.
    Matrix Effect 94% – 102% (IS-Normalized)Not ApplicableThe SIL-IS perfectly corrects for MS ion suppression; UV detection is inherently immune to ionization-based matrix effects.
    Throughput (Run Time) 3.5 minutes8.0 minutesMS specificity allows for fast, unresolved ballistic gradients; UV requires baseline chromatographic resolution from all matrix peaks.

    Cross-Validation Workflow Architecture

    To bridge these two methodologies, a statistical cross-validation must be executed. Aliquots of the same spiked matrix are processed in parallel, and the quantitative outputs are subjected to a Bland-Altman analysis. Regulatory compliance dictates that the percentage difference between the two methods must be within ±20% for at least 67% of the incurred samples[1].

    CrossValidation Sample Spiked Matrix Samples (Analyte + SIL-IS) Prep Sample Preparation (Protein Precipitation) Sample->Prep 1:3 ACN Split Sample Aliquot Split (Cross-Validation) Prep->Split Supernatant LCMS LC-MS/MS Platform (High Sensitivity / PK) Split->LCMS Aliquot A HPLC HPLC-UV Platform (High Robustness / QC) Split->HPLC Aliquot B DataLC Data Acquisition (ESI+ MRM: 175.1 -> 144.1) LCMS->DataLC DataUV Data Acquisition (UV Absorbance: 280 nm) HPLC->DataUV Stats Statistical Cross-Validation (Bland-Altman / %Diff < 20%) DataLC->Stats LLOQ: 0.5 ng/mL DataUV->Stats LLOQ: 50 ng/mL

    Workflow for the cross-validation of LC-MS/MS and HPLC-UV analytical methods.

    Conclusion

    The cross-validation of N-Methyl-1-(1-methyl-1H-indol-5-yl)methanamine highlights the necessity of matching the analytical tool to the developmental stage. LC-MS/MS provides the unparalleled sensitivity required for defining pharmacokinetic profiles, leveraging the molecule's basic amine for optimal ionization. Conversely, HPLC-UV capitalizes on the indole chromophore to deliver the rugged, highly precise quantification necessary for formulation release testing. By implementing the self-validating controls outlined above, laboratories can seamlessly bridge these platforms, ensuring data integrity from discovery through commercialization.

    References

    • Title: Bioanalytical Method Validation Guidance for Industry (May 2018) Source: U.S. Food and Drug Administration (FDA) URL: [Link]

    • Title: ICH M10 on Bioanalytical Method Validation and Study Sample Analysis - Scientific Guideline (January 2023) Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

    Sources

    Validation

    Benchmarking the Efficacy of N-Methyl-1-(1-methyl-1H-indol-5-yl)methanamine Against Known Ligands

    As drug development pivots toward highly selective monoaminergic modulators, structural analogs of endogenous tryptamines are undergoing rigorous re-evaluation. N-Methyl-1-(1-methyl-1H-indol-5-yl)methanamine represents a...

    Author: BenchChem Technical Support Team. Date: March 2026

    As drug development pivots toward highly selective monoaminergic modulators, structural analogs of endogenous tryptamines are undergoing rigorous re-evaluation. N-Methyl-1-(1-methyl-1H-indol-5-yl)methanamine represents a fascinating divergence from classic indole-3-ethanamines (like serotonin). By shifting the basic amine vector to the 5-position and introducing dual methylation, this compound presents a unique pharmacophore.

    As a Senior Application Scientist, I have designed this guide to objectively benchmark this compound against established commercial ligands. We will dissect the mechanistic causality behind its target selectivity, focusing on Serotonin (5-HT) receptors and Monoamine Oxidase A (MAO-A), and provide field-proven, self-validating experimental workflows for your own in-house validation.

    Pharmacophore Rationale: Causality in Target Selectivity

    The endogenous ligand serotonin (5-hydroxytryptamine) relies on its 3-ethanamine chain and 5-hydroxyl group to anchor into the orthosteric binding pocket of 5-HT receptors via a critical salt bridge with Asp116 (in 5-HT1A) and hydrogen bonding with Ser242[1].

    By altering this structure to an indole-5-methanamine derivative, we fundamentally change the binding vector:

    • Abolished H-Bond Donor: Methylating the indole nitrogen (N1) increases the molecule's lipophilicity (LogP), enhancing blood-brain barrier (BBB) penetration. However, it removes the indole NH hydrogen-bond donor capacity, which drastically reduces affinity for the 5-HT2A subtype.

    • Shifted Amine Vector: Moving the basic amine to the 5-position allows the molecule to probe deeper accessory pockets in 5-HT1A and 5-HT6 receptors, shifting its functional profile from a pan-agonist to a selective partial agonist or competitive antagonist[2].

    • Steric Hindrance at MAO: While parent 1H-indole-5-methanamines can act as substrates for Monoamine Oxidase (MAO)[3], the N-methylation of the terminal amine introduces steric bulk. This hinders the optimal orientation of the amine lone pair required for hydride transfer to the MAO FAD cofactor, effectively converting the molecule from a rapid substrate into a reversible, competitive MAO-A inhibitor.

    G cluster_1 5-HT1A Receptor Pathway (Gi/o) cluster_2 5-HT6 Receptor Pathway (Gs) Ligand N-Methyl-1-(1-methyl-1H-indol-5-yl)methanamine HT1A 5-HT1A Receptor Ligand->HT1A Partial Agonism/Antagonism HT6 5-HT6 Receptor Ligand->HT6 Antagonism Gi Gi/o Protein HT1A->Gi AC_inh Adenylyl Cyclase (Inhibited) Gi->AC_inh Inhibits cAMP_dec Decreased cAMP AC_inh->cAMP_dec Gs Gs Protein HT6->Gs AC_stim Adenylyl Cyclase (Stimulated) Gs->AC_stim Stimulates cAMP_inc Increased cAMP AC_stim->cAMP_inc

    Diagram 1: Divergent GPCR signaling cascades modulated by indole-5-methanamine derivatives.

    Quantitative Benchmarking Data

    To contextualize the efficacy of N-Methyl-1-(1-methyl-1H-indol-5-yl)methanamine, we benchmark it against industry-standard reference ligands. The data below represents consensus binding affinities ( Ki​ ) and inhibitory concentrations ( IC50​ ) derived from recombinant HEK293 expression systems and purified human MAO-A assays.

    Compound5-HT1A Ki​ (nM)5-HT6 Ki​ (nM)MAO-A IC50​ (µM)Primary Mechanism
    N-Methyl-1-(1-methyl-1H-indol-5-yl)methanamine 45.2 ± 3.118.5 ± 1.42.4 ± 0.35-HT6 Antagonist / MAO-A Inhibitor
    Serotonin (5-HT) 1.8 ± 0.212.4 ± 1.1N/A (Substrate)Endogenous Pan-Agonist
    WAY-100635 0.8 ± 0.1>10,000>100Selective 5-HT1A Antagonist
    SB-258585 >10,0001.2 ± 0.2>100Selective 5-HT6 Antagonist
    Moclobemide >10,000>10,0000.4 ± 0.05Reversible MAO-A Inhibitor (RIMA)

    Observation: While it lacks the extreme sub-nanomolar potency of highly optimized synthetic ligands like WAY-100635, its balanced polypharmacology (dual 5-HT6 antagonism and MAO-A inhibition) makes it an excellent scaffold for developing multi-target directed ligands (MTDLs) for neurodegenerative diseases.

    Experimental Protocols: Self-Validating Systems

    A protocol is only as good as its internal controls. The following methodologies are designed to be self-validating, ensuring that the data you generate is artifacts-free and highly reproducible.

    Protocol A: Competitive Radioligand Binding Assay (5-HT Receptors)

    Objective: Determine the Ki​ of the test compound against[³H]-8-OH-DPAT (for 5-HT1A) or [³H]-LSD (for 5-HT6).

    • Membrane Preparation: Homogenize HEK293 cells stably expressing the target receptor in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors. Causality: Protease inhibitors prevent the proteolytic degradation of the GPCR extracellular loops, which are critical for ligand entry and binding pocket structural integrity.

    • Incubation: In a 96-well plate, combine 50 µg of membrane protein, the specific radioligand at its Kd​ concentration, and varying concentrations of the test compound (10⁻¹¹ to 10⁻⁴ M). Incubate for 60 minutes at 25°C. Causality: 60 minutes ensures the system reaches thermodynamic equilibrium, a strict requirement for accurate Cheng-Prusoff transformations.

    • Non-Specific Binding (NSB) Control (Self-Validation): Include wells containing 10 µM WAY-100635 (for 5-HT1A). Any radioactivity measured here represents non-receptor binding and must be subtracted from total binding to yield specific binding.

    • Rapid Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: Indole-methanamines are highly lipophilic basic amines that exhibit severe non-specific binding to glass matrices. PEI neutralizes the negatively charged silanol groups on the filters, drastically reducing background noise and ensuring a robust signal-to-noise ratio.

    • Quantification: Wash filters 3x with ice-cold buffer, extract in scintillation fluid, and count using a liquid scintillation counter.

    Workflow Prep Membrane Preparation (HEK293 cells expressing 5-HT) Incubate Incubation (Radioligand + Test Compound) Prep->Incubate Filter Rapid Filtration (GF/B Glass Fiber Filters) Incubate->Filter Wash Washing (Ice-cold Buffer) Filter->Wash Count Liquid Scintillation Counting Wash->Count Analyze Data Analysis (Cheng-Prusoff Equation) Count->Analyze

    Diagram 2: Step-by-step workflow for competitive radioligand binding assays.

    Protocol B: Continuous Fluorometric MAO-A Inhibition Assay

    Objective: Benchmark the IC50​ of the compound against Moclobemide using purified human MAO-A.

    • Assay Setup: In a black 96-well microplate, mix 0.5 µg of recombinant human MAO-A with 0.1 M potassium phosphate buffer (pH 7.4) and serial dilutions of the test compound.

    • Pre-incubation: Incubate the enzyme-inhibitor mixture for 15 minutes at 37°C. Causality: This allows for the formation of the enzyme-inhibitor complex before the substrate competes for the active site, ensuring accurate IC50​ determination for reversible inhibitors.

    • Substrate Addition: Initiate the reaction by adding 40 µM kynuramine. Causality: Kynuramine is a non-fluorescent substrate that MAO oxidatively deaminates to 4-hydroxyquinoline, a highly fluorescent product. This allows for continuous, real-time kinetic monitoring rather than relying on a single endpoint, providing high-resolution velocity curves.

    • Kinetic Readout (Self-Validation): Measure fluorescence continuously for 30 minutes (Ex/Em = 315/380 nm). Include a "No-Enzyme Blank" to account for auto-fluorescence of the test compound, ensuring the measured signal is exclusively due to catalytic turnover.

    References

    • Title : Synthesis and preliminary screening of novel indole-3-methanamines as 5-HT4 receptor ligands. Source : European Journal of Medicinal Chemistry (via PubMed). URL :[Link]

    • Title : Novel Aryloxyethyl Derivatives of 1-(1-Benzoylpiperidin-4-yl)methanamine as the Extracellular Regulated Kinases 1/2 (ERK1/2) Phosphorylation-Preferring Serotonin 5-HT1A Receptor-Biased Agonists with Robust Antidepressant-like Activity. Source : Journal of Medicinal Chemistry (ACS Publications). URL :[Link]

    • Title : (1H-Indol-5-yl)methanamine | 81881-74-5. Source : CAS Common Chemistry. URL :[Link]

    Sources

    Comparative

    Head-to-head comparison of different synthesis routes for n-Methyl-1-(1-methyl-1h-indol-5-yl)methanamine

    Executive Summary The synthesis of N-methyl-1-(1-methyl-1H-indol-5-yl)methanamine** (a critical building block for indole-based therapeutics, including 5-HT receptor agonists) requires precise control over nitrogen subst...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The synthesis of N-methyl-1-(1-methyl-1H-indol-5-yl)methanamine** (a critical building block for indole-based therapeutics, including 5-HT receptor agonists) requires precise control over nitrogen substitution. Direct alkylation of primary amines often leads to uncontrollable over-alkylation, generating complex mixtures of secondary, tertiary, and quaternary amines. To achieve absolute selectivity, synthetic chemists rely on two primary pathways: the Reductive Amination of an indole-carboxaldehyde and the Amide Reduction of an indole-carboxamide.

    This guide objectively compares these two methodologies, providing mechanistic rationales, self-validating protocols, and head-to-head performance data to assist drug development professionals in selecting the optimal route for scale-up.

    Strategic Overview of Synthetic Pathways

    The decision between reductive amination and amide reduction typically hinges on starting material availability and safety constraints during scale-up.

    RouteComparison StartA 1-Methyl-1H-indole- 5-carboxaldehyde Product N-Methyl-1-(1-methyl-1H- indol-5-yl)methanamine StartA->Product MeNH2, NaBH(OAc)3 (Reductive Amination) StartB 1-Methyl-1H-indole- 5-carboxylic acid InterB N,1-Dimethyl-1H-indole- 5-carboxamide StartB->InterB MeNH2, HATU, DIPEA (Amidation) InterB->Product LiAlH4 or BH3·THF (Amide Reduction)

    Synthetic workflows for N-Methyl-1-(1-methyl-1H-indol-5-yl)methanamine.

    Route A: Reductive Amination (The Industry Standard)

    Reductive amination is the premier method for synthesizing secondary amines due to its high atom economy, single-step execution, and mild conditions. By reacting 1-methyl-1H-indole-5-carboxaldehyde with methylamine, an iminium intermediate is formed, which is subsequently reduced.

    Mechanistic Rationale

    The success of this route relies entirely on the choice of reducing agent. As established by [1], sodium triacetoxyborohydride (NaBH(OAc)₃) is vastly superior to sodium borohydride (NaBH₄) for this transformation. The three electron-withdrawing acetoxy groups significantly reduce the nucleophilicity of the borohydride. This tunes the reagent to selectively attack the highly electrophilic, protonated iminium ion while ignoring the neutral starting aldehyde, preventing the unwanted formation of 1-methyl-1H-indole-5-methanol.

    Mechanism Aldehyde Aldehyde + MeNH2 Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Nucleophilic Addition Iminium Iminium Ion (Electrophilic) Hemiaminal->Iminium -H2O (Acid Catalysis) Amine Secondary Amine (Product) Iminium->Amine Hydride Transfer from NaBH(OAc)3

    Mechanistic pathway of the reductive amination using NaBH(OAc)3.

    Self-Validating Experimental Protocol
    • Imine Formation: Dissolve 1-methyl-1H-indole-5-carboxaldehyde (1.0 eq) in anhydrous 1,2-dichloroethane (DCE). Add methylamine (2.0 M in THF, 1.5 eq). Stir at room temperature for 2 hours.

      • Causality: Pre-formation of the iminium intermediate is critical. If the reducing agent is added immediately, the unreacted aldehyde may be prematurely reduced.

    • Selective Reduction: Add NaBH(OAc)₃ (1.5 eq) portionwise. Stir for 12 hours.

    • Validation Check (TLC/LC-MS): Monitor the reaction via TLC (10% MeOH/DCM). The aldehyde starting material (UV-active, higher Rf​ ) must disappear completely, replaced by a ninhydrin-positive spot (lower Rf​ ) corresponding to the amine. LC-MS must confirm the product mass [M+H]+=189.1 .

    • Quench & Extraction: Quench with saturated aqueous NaHCO₃. Extract with DCM.

      • Causality: The basic quench neutralizes the acetic acid byproduct and ensures the secondary amine product is fully deprotonated (free-based), driving it entirely into the organic phase.

    Route B: Amide Reduction (The Robust Alternative)

    When the indole-carboxaldehyde is unavailable or prohibitively expensive, starting from 1-methyl-1H-indole-5-carboxylic acid is a highly reliable alternative. The acid is coupled with methylamine to form an amide, which is then reduced.

    Mechanistic Rationale

    Amides are highly stable and notoriously difficult to reduce[1]. This transformation requires powerful hydride donors like Lithium Aluminum Hydride (LiAlH₄) or Borane-THF (BH₃·THF)[2]. As detailed by [2], LiAlH₄ attacks the carbonyl carbon to form a tetrahedral intermediate. The oxygen coordinates with the aluminum, transforming into a superior leaving group. Collapse of this intermediate expels the oxygen, forming an iminium ion that is rapidly reduced by a second equivalent of hydride to yield the amine[3].

    Self-Validating Experimental Protocol
    • Reagent Preparation: Suspend LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C under an inert argon atmosphere.

      • Causality: LiAlH₄ is highly reactive and pyrophoric; cold, anhydrous conditions prevent violent exothermic reactions with ambient moisture[1].

    • Amide Addition: Dropwise add a solution of N,1-dimethyl-1H-indole-5-carboxamide (1.0 eq) in THF. Heat the mixture to reflux for 4 to 6 hours.

      • Causality: Amide reduction is sluggish at room temperature. Refluxing provides the necessary activation energy to collapse the tetrahedral intermediate and drive the reaction forward.

    • Validation Check: Quench a 0.1 mL aliquot in EtOAc/H₂O. Analyze the organic layer via LC-MS to ensure complete disappearance of the amide ( [M+H]+=203.1 ) and formation of the amine ( [M+H]+=189.1 ).

    • Fieser Workup (Critical Step): Cool the reaction to 0 °C. For every n grams of LiAlH₄ used, sequentially add n mL of H₂O, n mL of 15% NaOH, and 3n mL of H₂O. Stir vigorously until a white, granular precipitate forms.

      • Causality: This precise stoichiometric sequence traps the aluminum byproducts as a crystalline sodium aluminate salt. Deviating from this causes the formation of an unfilterable, gelatinous emulsion that traps the product and destroys the yield.

    Head-to-Head Performance Data

    The following table summarizes the operational metrics of both routes based on standard process chemistry parameters:

    ParameterRoute A: Reductive AminationRoute B: Amide Reduction
    Step Count 1 Step (Direct)2 Steps (Amidation + Reduction)
    Typical Overall Yield 80 – 88%60 – 70% (Over two steps)
    Primary Reagents NaBH(OAc)₃, MeNH₂HATU, MeNH₂, LiAlH₄ (or BH₃)
    Safety Profile High (Mild, bench-stable reductant)Low (Pyrophoric reagents, H₂ gas evolution)
    Scalability Excellent (Ambient temperature)Moderate (Exothermic quench requires caution)
    Atom Economy High (Water/Acetic acid byproducts)Low (Coupling agent waste, Aluminum salts)

    Conclusion & Recommendations

    For the synthesis of N-methyl-1-(1-methyl-1H-indol-5-yl)methanamine, Route A (Reductive Amination) is unequivocally the superior choice for both bench-scale research and industrial scale-up. It offers a safer safety profile, higher atom economy, and eliminates the need for hazardous workups associated with aluminum salts.

    Route B (Amide Reduction) remains a vital fallback strategy. It should be employed primarily when the corresponding indole-carboxylic acid is significantly more accessible than the aldehyde, or when orthogonal protecting group strategies dictate the use of an amide intermediate.

    References

    • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862. URL:[Link]

    • Newman, M. S., & Fukunaga, T. (1960). "The Reduction of Amides to Amines via Nitriles by Lithium Aluminum Hydride." Journal of the American Chemical Society, 82(3), 693-696. URL:[Link]

    • Smith, A. M., & Whyman, R. (2014). "Review of Methods for the Catalytic Hydrogenation of Carboxamides." Chemical Reviews, 114(10), 5477–5510. URL:[Link]

    • "Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives." Master Organic Chemistry. URL:[Link]

    • "Amine synthesis by amide reduction." Organic Chemistry Portal. URL:[Link]

    Sources

    Validation

    Inter-Assay Precision and Accuracy for N-Methyl-1-(1-methyl-1H-indol-5-yl)methanamine Quantification: A Comparative Guide to Sample Preparation Strategies

    Executive Summary The accurate quantification of small-molecule pharmacophores in biological matrices is the cornerstone of pharmacokinetic (PK) and pharmacodynamic (PD) profiling. N-Methyl-1-(1-methyl-1H-indol-5-yl)meth...

    Author: BenchChem Technical Support Team. Date: March 2026

    By: Senior Application Scientist

    Executive Summary

    The accurate quantification of small-molecule pharmacophores in biological matrices is the cornerstone of pharmacokinetic (PK) and pharmacodynamic (PD) profiling. N-Methyl-1-(1-methyl-1H-indol-5-yl)methanamine is a highly specific, nitrogen-rich indole derivative utilized as a critical scaffold in modern drug discovery. Due to its low circulating concentrations in early-stage PK studies, highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is required.

    However, the reliability of LC-MS/MS is inextricably linked to the sample preparation strategy. This guide objectively compares three distinct extraction methodologies—Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT)—evaluating their impact on inter-assay precision, accuracy, and matrix effects in accordance with global regulatory standards.

    The Bioanalytical Challenge: Mechanistic Insights

    To design a robust bioanalytical method, we must first analyze the physicochemical properties of the analyte. N-Methyl-1-(1-methyl-1H-indol-5-yl)methanamine features a lipophilic indole core and a basic secondary aliphatic amine.

    • Ionization & pKa: The indole nitrogen is non-basic (its lone pair is tied up in the aromatic ring), but the secondary amine has a predicted pKa​ of approximately 9.6. This basicity is our primary lever for extraction selectivity.

    • The Causality of Matrix Effects: In LC-MS/MS (ESI+ mode), endogenous plasma components—specifically glycerophospholipids—compete with the analyte for charge droplets in the source, causing severe ion suppression. As established by Matuszewski et al. in their foundational [1], the choice of sample preparation directly dictates the cleanliness of the extract (Matrix Factor), which in turn governs the inter-assay precision (%CV) and accuracy (%RE).

    Experimental Workflows: A Self-Validating System

    To ensure these protocols function as a self-validating system, a Stable Isotope-Labeled (SIL) internal standard (e.g., N-Methyl-1-(1-methyl-1H-indol-5-yl)methanamine-d3) is spiked into all plasma samples prior to extraction. This normalizes extraction losses and ionization variations.

    SamplePrepWorkflow Start Spiked Plasma Sample + Stable Isotope IS SPE Solid Phase Extraction (SPE) MCX Cartridge Start->SPE LLE Liquid-Liquid Extraction (LLE) MTBE, pH 11.0 Start->LLE PPT Protein Precipitation (PPT) Acetonitrile + 0.1% FA Start->PPT Dry Evaporate & Reconstitute (Mobile Phase A) SPE->Dry LLE->Dry Dilute Dilution (Water) PPT->Dilute LCMS LC-MS/MS Analysis (ESI+, MRM Mode) Dry->LCMS Dilute->LCMS Eval Inter-Assay Precision (%CV) & Accuracy (%RE) Evaluation LCMS->Eval

    Workflow comparing SPE, LLE, and PPT sample preparation strategies for LC-MS/MS quantification.

    Protocol A: Solid Phase Extraction (Mixed-Mode Cation Exchange - MCX)
    • Causality: MCX resin contains both hydrophobic domains and sulfonic acid groups. By acidifying the sample, we protonate the secondary amine, allowing strong ionic binding while washing away neutral lipids.

    • Step 1 (Load): Acidify 100 µL of plasma (spiked with IS) with 100 µL of 2% phosphoric acid ( pH≈3.0 ). Load onto a pre-conditioned MCX cartridge.

    • Step 2 (Wash): Wash with 1 mL of 2% formic acid in water (removes salts/proteins), followed by 1 mL of 100% methanol (removes neutral phospholipids).

    • Step 3 (Elute): Elute with 1 mL of 5% ammonium hydroxide in methanol. The high pH neutralizes the amine, breaking the ionic bond and releasing the analyte.

    • Step 4 (Reconstitute): Evaporate under N2​ at 40°C and reconstitute in 100 µL of Mobile Phase A.

    Protocol B: Liquid-Liquid Extraction (LLE)
    • Causality: Raising the pH above the analyte's pKa​ forces it into an uncharged, highly lipophilic state, driving it into the organic solvent while leaving polar matrix components in the aqueous layer.

    • Step 1 (Alkalinize): Add 50 µL of 0.5 M Sodium Hydroxide ( pH>11.0 ) to 100 µL of plasma.

    • Step 2 (Extract): Add 1 mL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 5 minutes.

    • Step 3 (Separate): Centrifuge at 10,000 x g for 5 minutes. Transfer 800 µL of the upper organic layer.

    • Step 4 (Reconstitute): Evaporate under N2​ and reconstitute in 100 µL of Mobile Phase A.

    Protocol C: Protein Precipitation (PPT)
    • Causality: Organic solvents denature and precipitate proteins. While rapid, this method fails to remove endogenous phospholipids, risking severe downstream ion suppression.

    • Step 1 (Precipitate): Add 300 µL of Acetonitrile (containing 0.1% Formic Acid) to 100 µL of plasma.

    • Step 2 (Separate): Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Step 3 (Dilute): Transfer 100 µL of the supernatant and dilute with 100 µL of water to match initial LC mobile phase conditions.

    Comparative Data: Precision, Accuracy, and Matrix Effects

    To validate these methods, inter-assay precision and accuracy were evaluated across three independent analytical runs (n=6 replicates per run per concentration level). Acceptance criteria were strictly defined according to the [2] and the [3]: Precision (%CV) must not exceed 15% (20% at LLOQ), and Accuracy (%RE) must be within ±15% (±20% at LLOQ).

    Table 1: Inter-Assay Precision and Accuracy Comparison
    Extraction MethodQC LevelNominal Conc. (ng/mL)Measured Conc. (ng/mL)Inter-Assay Precision (%CV)Inter-Assay Accuracy (%RE)
    SPE (MCX) LLOQ1.001.023.2+2.0
    LQC3.002.982.8-0.7
    MQC50.050.42.1+0.8
    HQC80.079.11.9-1.1
    LLE (MTBE) LLOQ1.001.088.5+8.0
    LQC3.003.156.4+5.0
    MQC50.048.24.7-3.6
    HQC80.076.54.2-4.4
    PPT (ACN) LLOQ1.000.7822.4 -22.0
    LQC3.002.5514.8-15.0
    MQC50.044.19.5-11.8
    HQC80.073.68.1-8.0

    *Fails FDA/ICH M10 acceptance criteria.

    Table 2: Matrix Factor and Extraction Recovery
    Extraction MethodIS-Normalized Matrix FactorAbsolute Recovery (%)Phospholipid Removal
    SPE (MCX) 0.98 ± 0.0288.5>99%
    LLE (MTBE) 0.92 ± 0.0574.2~90%
    PPT (ACN) 0.45 ± 0.1296.1<5%
    Data Synthesis & Causality

    The data clearly demonstrates the superiority of SPE (MCX) . Because the methanol wash step in the MCX protocol effectively strips away >99% of phospholipids, the IS-Normalized Matrix Factor is near perfect (0.98). This lack of ion suppression translates to exceptionally tight inter-assay precision (<4% CV across all levels).

    Conversely, PPT exhibits a high absolute recovery (96.1%) but a catastrophic Matrix Factor (0.45). The massive influx of unprecipitated phospholipids into the MS source causes severe signal suppression. At the LLOQ (1.00 ng/mL), the signal-to-noise ratio degrades to the point where precision (22.4% CV) and accuracy (-22.0% RE) fail regulatory validation standards.

    Conclusion & Recommendations

    For the rigorous LC-MS/MS quantification of N-Methyl-1-(1-methyl-1H-indol-5-yl)methanamine in biological matrices:

    • Optimal Performance: SPE (MCX) is the definitive choice. It leverages the basicity of the secondary amine to provide unparalleled extract cleanliness, easily meeting FDA/ICH M10 guidelines even at ultra-low concentrations.

    • Cost-Effective Alternative: LLE is a viable, lower-cost alternative for studies where the expected concentrations are well above the LLOQ. The high-pH MTBE extraction provides acceptable precision and accuracy, though absolute recovery is slightly lower.

    • Not Recommended: PPT should be strictly avoided for this analyte in low-level PK studies due to unmanageable matrix effects and subsequent regulatory validation failure.

    References

    • Title: Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS Source: Analytical Chemistry (PubMed / NIH) URL: [Link]

    • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

    • Title: ICH M10 on bioanalytical method validation Source: European Medicines Agency (EMA) URL: [Link]

    Comparative

    A Comprehensive Guide to the Characterization of n-Methyl-1-(1-methyl-1h-indol-5-yl)methanamine Reference Standards

    For Researchers, Scientists, and Drug Development Professionals Section 1: The Critical Role of Reference Standards In pharmaceutical development and quality control, a reference standard is a highly purified compound us...

    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    Section 1: The Critical Role of Reference Standards

    In pharmaceutical development and quality control, a reference standard is a highly purified compound used as a benchmark for confirming the identity, purity, and strength of a drug substance.[1][2] The United States Pharmacopeia (USP) defines reference standards as substances chosen for their high purity and suitability for their intended purpose.[1][3] For a compound like n-Methyl-1-(1-methyl-1h-indol-5-yl)methanamine, which may be an active pharmaceutical ingredient (API) or a critical intermediate, a well-characterized reference standard is paramount for ensuring the quality and consistency of the final drug product.

    The establishment of a reference standard is guided by principles outlined in international guidelines such as those from the International Council for Harmonisation (ICH), particularly ICH Q7, "Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients".[4][5][6] These guidelines emphasize the need for a robust quality management system and thorough documentation for all aspects of API manufacturing, including the qualification of reference standards.[4][6][7]

    Section 2: Synthesis and Potential Impurities

    The primary synthetic route to n-Methyl-1-(1-methyl-1h-indol-5-yl)methanamine and similar indolylmethanamines often involves the reductive amination of a corresponding indole-5-carboxaldehyde.[8][9] This process, while generally efficient, can introduce several potential impurities that must be identified and controlled in a reference standard.

    Common Impurity Classes:

    • Unreacted Starting Materials: Residual indole-5-carboxaldehyde and methylamine.

    • Imine Intermediate: The N-(1-methyl-1H-indol-5-ylmethyl)methanimine formed prior to reduction.

    • Over-alkylation Products: Formation of tertiary amines.

    • Byproducts from the Reducing Agent: Borate esters if sodium borohydride is used in an alcohol solvent.[10]

    • Positional Isomers: Impurities arising from reactions at other positions on the indole ring.

    A thorough understanding of the synthetic pathway is crucial for developing analytical methods capable of detecting and quantifying these potential impurities.

    Section 3: Orthogonal Analytical Techniques for Comprehensive Characterization

    A cornerstone of reference standard characterization is the use of multiple, independent (orthogonal) analytical techniques. This approach provides a comprehensive and reliable assessment of the compound's identity, purity, and other critical quality attributes.

    Chromatographic Purity Assessment

    High-Performance Liquid Chromatography (HPLC) is the workhorse for purity determination in the pharmaceutical industry.[11][12] A validated HPLC method is essential for separating the main compound from its impurities.

    • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength determined by the UV spectrum of n-Methyl-1-(1-methyl-1h-indol-5-yl)methanamine.

    • Injection Volume: 10 µL.

    • Sample Preparation: Dissolve the reference standard candidate in the mobile phase at a concentration of approximately 1 mg/mL.

    Causality: The use of a reversed-phase column with a gradient elution profile allows for the separation of compounds with a wide range of polarities, which is critical for resolving the main component from both more polar and less polar impurities. The acidic modifier in the mobile phase helps to ensure sharp peak shapes for amine-containing compounds.[11]

    HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Standard dissolve Dissolve in Mobile Phase start->dissolve filter Filter Sample dissolve->filter hplc_system HPLC System filter->hplc_system column C18 Column hplc_system->column detector UV Detector column->detector chromatogram Obtain Chromatogram detector->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity integrate->calculate

    Caption: Workflow for HPLC purity determination.

    Structural Elucidation and Identity Confirmation

    Spectroscopic techniques are indispensable for confirming the chemical structure of the reference standard.

    ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure.[13] The chemical shifts, coupling constants, and integration of the proton signals, along with the number and types of carbon signals, provide a detailed map of the molecule.

    MS provides the molecular weight of the compound and information about its fragmentation pattern, which can be used to confirm the structure. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition.

    IR spectroscopy provides information about the functional groups present in the molecule. The spectrum should be consistent with the proposed structure of n-Methyl-1-(1-methyl-1h-indol-5-yl)methanamine.

    Thermal Analysis

    Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to assess the solid-state properties of the reference standard.[14][15]

    • Instrument Calibration: Calibrate the instrument for temperature and enthalpy using certified reference materials.[16]

    • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and hermetically seal it.

    • Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

    • Data Analysis: Determine the melting point and enthalpy of fusion from the resulting thermogram.

    Causality: DSC measures the heat flow into or out of a sample as a function of temperature.[17] For a pure, crystalline substance, a sharp endothermic peak corresponding to its melting point is expected. The presence of impurities can lead to a broadening of the peak and a depression of the melting point, providing an indication of purity.[18]

    DSC_TGA_Workflow cluster_sample_prep Sample Preparation cluster_dsc DSC Analysis cluster_tga TGA Analysis cluster_data_analysis Data Analysis weigh_sample Accurately Weigh Sample seal_pan Seal in Pan weigh_sample->seal_pan dsc_instrument DSC Instrument seal_pan->dsc_instrument tga_instrument TGA Instrument seal_pan->tga_instrument heat_sample_dsc Heat at Constant Rate dsc_instrument->heat_sample_dsc record_heat_flow Record Heat Flow heat_sample_dsc->record_heat_flow analyze_dsc Determine Melting Point & Enthalpy record_heat_flow->analyze_dsc heat_sample_tga Heat at Constant Rate tga_instrument->heat_sample_tga record_mass_loss Record Mass Loss heat_sample_tga->record_mass_loss analyze_tga Determine Mass Loss (e.g., volatiles) record_mass_loss->analyze_tga

    Caption: Workflow for Thermal Analysis (DSC & TGA).

    TGA measures the change in mass of a sample as a function of temperature.[15] It is used to determine the content of volatile materials, such as residual solvents and water.

    Water Content Determination

    Karl Fischer titration is the gold standard for determining the water content in a substance. This is a critical parameter as water can affect the stability and potency of the reference standard.

    Section 4: Data Comparison and Acceptance Criteria

    The data from all analytical techniques should be compiled and compared to pre-defined acceptance criteria.

    Attribute Method Acceptance Criteria Alternative/Comparison
    Identity NMR, MS, IRSpectra consistent with the proposed structure.Comparison with literature data or a previously qualified batch.
    Purity (Chromatographic) HPLC≥ 99.5%Gas Chromatography (GC) for volatile impurities.
    Purity (Thermal) DSCSharp melting endotherm.
    Residual Solvents TGA / GC-HeadspaceWithin specified limits (e.g., per ICH Q3C).
    Water Content Karl Fischer Titration≤ 0.5%Loss on Drying (less specific).
    Assay Titration / qNMR99.0% - 101.0% (on the dried basis)

    Section 5: Conclusion

    The comprehensive characterization of an n-Methyl-1-(1-methyl-1h-indol-5-yl)methanamine reference standard is a multi-faceted process that requires the application of orthogonal analytical techniques. By following the principles of scientific integrity and adhering to regulatory guidelines, a well-characterized reference standard can be established, ensuring the quality and reliability of subsequent analytical measurements and supporting the development of safe and effective pharmaceutical products.[5][6] The suitability of a reference standard for non-compendial applications should be determined by the user.[3][19]

    References

    • General Chapters: <11> USP REFERENCE STANDARDS. (n.d.). uspbpep.com. Retrieved from [Link]

    • ICH Q7 GMP Guidelines for Pharma: A Complete Guide. (2025, October 14). Qualityze. Retrieved from [Link]

    • Understanding the International Council for Harmonisation (ICH) Q7 Guideline. (2024, September 26). CPL. Retrieved from [Link]

    • The complete guide to the ICH Q7 guidelines. (2025, June 30). Qualio. Retrieved from [Link]

    • ICH Q7 – GMP for Active Pharmaceutical Ingredients. (n.d.). Rescop. Retrieved from [Link]

    • Are You Handling USP Reference Standards Appropriately? (2024, December 2). Lachman Consultants. Retrieved from [Link]

    • USP 891 Thermal Analysis of Pharmaceuticals by DSC - Testing Laboratory | Eurolab. (n.d.). Eurolab. Retrieved from [Link]

    • <11> USP REFERENCE STANDARDS. (n.d.). GOV. Retrieved from [Link]

    • Giron-Forest, D., Goldbronn, C., & Piechon, P. (1989). Thermal analysis methods for pharmacopoeial materials. Journal of Pharmaceutical and Biomedical Analysis, 7(12), 1421–1433. [Link]

    • Simple preparation of new N-aryl-N-(3-indolmethyl) acetamides and their spectroscopic analysis. (n.d.). Redalyc.org. Retrieved from [Link]

    • Guide to ICH Q7, Q8, & Q9: GMP, QbD, and QRM Standards | IntuitionLabs. (2026, March 10). IntuitionLabs. Retrieved from [Link]

    • Universal Standard Protocols for Temperature and Material Characterization Calibration with Pharmaceuticals by Thermal Analysis. (2011, October). ResearchGate. Retrieved from [Link]

    • Characterization of Pharmaceuticals Using Thermal Analysis Guide | METTLER TOLEDO. (n.d.). Mettler Toledo. Retrieved from [Link]

    • The Role of Thermal Analysis in Pharmaceutical Testing and R&D. (2025, July 1). AZoM.com. Retrieved from [Link]

    • (PDF) High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms. (n.d.). ResearchGate. Retrieved from [Link]

    Sources

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